molecular formula C21H27ClN4O7S2 B8210197 Seclidemstat mesylate CAS No. 2044953-70-8

Seclidemstat mesylate

Numéro de catalogue: B8210197
Numéro CAS: 2044953-70-8
Poids moléculaire: 547.0 g/mol
Clé InChI: JIPBQMGGMHCGBW-CWUUNJJBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Seclidemstat Mesylate is the mesylate salt form of seclidemstat, an orally available, reversible, noncompetitive inhibitor of lysine-specific demethylase 1 (LSD1, or KDM1A), with potential antineoplastic activity. Upon oral administration, seclidemstat reversibly inhibits LSD1, a demethylase that suppresses the expression of target genes by converting the di- and mono-methylated forms of lysine at position 4 of histone 3 (H3K4) to mono- and unmethylated H3K4, respectively. LSD1 inhibition enhances H3K4 methylation and increases the expression of tumor suppressor genes. This may lead to an inhibition of cell growth in LSD1-overexpressing tumor cells. In addition, LSD1 demethylates mono- or di-methylated H3K9 which increases gene expression of tumor promoting genes;  inhibition of LSD1 promotes H3K9 methylation and decreases transcription of these genes.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Propriétés

IUPAC Name

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S.CH4O3S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25;1-5(2,3)4/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27);1H3,(H,2,3,4)/b22-14+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPBQMGGMHCGBW-CWUUNJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044953-70-8
Record name SP-2577 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2044953708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seclidemstat Mesylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD6N473ZLF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Seclidemstat Mesylate: A Deep Dive into its Mechanism of Action in Ewing Sarcoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ewing sarcoma is an aggressive pediatric bone and soft tissue cancer characterized by a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which generates the oncogenic fusion protein EWS-FLI1. This aberrant transcription factor is the primary driver of the disease, making it a critical therapeutic target. Seclidemstat (SP-2577) mesylate, a novel, orally bioavailable small molecule, has emerged as a promising therapeutic agent in Ewing sarcoma. It functions as a potent, reversible, and noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme intricately linked to the oncogenic activity of EWS-FLI1. This technical guide provides an in-depth exploration of the mechanism of action of seclidemstat in Ewing sarcoma, detailing its molecular interactions, downstream effects, and the experimental evidence that underpins our current understanding.

Core Mechanism: Inhibition of LSD1 and Disruption of the EWS-FLI1 Transcriptional Program

The central mechanism of seclidemstat in Ewing sarcoma revolves around its inhibition of LSD1. LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In Ewing sarcoma, the EWS-FLI1 oncoprotein recruits LSD1 to specific genomic loci, leading to the repression of EWS-FLI1 target genes that are often involved in tumor suppression.[1]

Seclidemstat disrupts this process through a dual mechanism of action: it targets both the enzymatic activity and the scaffolding function of LSD1.[2] By inhibiting LSD1's demethylase activity, seclidemstat prevents the removal of methyl marks on histones, leading to a more open chromatin state and the de-repression of tumor suppressor genes. Furthermore, by interfering with LSD1's scaffolding properties, seclidemstat disrupts the protein-protein interactions necessary for the assembly of the transcriptional machinery driven by EWS-FLI1.[2][3] This dual action effectively reverses the aberrant gene expression program initiated by the EWS-FLI1 fusion protein.[4][5][6]

Signaling Pathway of Seclidemstat Action in Ewing Sarcoma

Seclidemstat_Mechanism cluster_nucleus Cell Nucleus EWS_FLI1 EWS-FLI1 Fusion Protein LSD1 LSD1 EWS_FLI1->LSD1 recruits Oncogenes Oncogenes EWS_FLI1->Oncogenes activates Histones Histone H3 (H3K4me1/2) LSD1->Histones demethylates Cell_Death Apoptosis & Cell Cycle Arrest LSD1->Cell_Death inhibition leads to Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., TGFBR2, LOX) Histones->Tumor_Suppressor_Genes repression Tumor_Suppressor_Genes->Cell_Death leads to Tumor_Growth_Inhibition Tumor Growth Inhibition Oncogenes->Tumor_Growth_Inhibition inhibition leads to Seclidemstat Seclidemstat Seclidemstat->LSD1 inhibits (enzymatic & scaffolding) Cell_Death->Tumor_Growth_Inhibition

Caption: Seclidemstat inhibits LSD1, disrupting EWS-FLI1-mediated gene repression.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of seclidemstat in Ewing sarcoma.

Table 1: In Vitro Potency of Seclidemstat
CompoundTargetIC50 (nM)Cell LinesReference
Seclidemstat (SP-2577)LSD1/KDM1A13Cell-free assay[7]
Seclidemstat (SP-2577)LSD125-50Not specified[5][6]
HCI-2509 (analog)LSD1190 - 1400Multiple Ewing sarcoma cell lines[8]
Table 2: Clinical Trial Efficacy of Seclidemstat in Relapsed/Refractory Ewing Sarcoma
Clinical TrialTreatment ArmNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Reference
Phase 1/2 (NCT03600649)Seclidemstat + Topotecan/Cyclophosphamide (1st relapse)540%60%Not Reported[9]
Phase 1/2 (NCT03600649)Seclidemstat + Topotecan/Cyclophosphamide (2nd relapse)812.5%25%1.6 months[9]
Phase 1/2 (NCT03600649)Seclidemstat Monotherapy12 (evaluable)Not Reported16.7% (Stable Disease)Not Reported[10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of seclidemstat.

Cell Viability Assays

To determine the cytotoxic effects of seclidemstat on Ewing sarcoma cells, viability assays are performed.

Typical Protocol:

  • Cell Seeding: Ewing sarcoma cell lines (e.g., A673, SK-N-MC) are seeded in 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with a range of concentrations of seclidemstat or a vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read using a plate reader, and the data is normalized to the vehicle control to determine the percentage of viable cells. IC50 values are calculated using non-linear regression analysis.

Western Blotting

Western blotting is employed to assess the effect of seclidemstat on protein expression levels, particularly of LSD1 and markers of histone methylation.

Typical Protocol:

  • Cell Lysis: Ewing sarcoma cells treated with seclidemstat or vehicle are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., anti-LSD1, anti-H3K4me2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

RNA Sequencing (RNA-seq)

RNA-seq is utilized to analyze the global transcriptomic changes induced by seclidemstat treatment in Ewing sarcoma cells.[11]

Typical Protocol:

  • RNA Extraction: Total RNA is isolated from seclidemstat- or vehicle-treated Ewing sarcoma cells.

  • Library Preparation: RNA quality is assessed, and sequencing libraries are prepared. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon seclidemstat treatment. Pathway analysis is then conducted to understand the biological processes affected.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of seclidemstat in a living organism, xenograft models are used.[1][6][8]

Typical Protocol:

  • Cell Implantation: Human Ewing sarcoma cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives seclidemstat orally at a specified dose and schedule, while the control group receives a vehicle.[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

Experimental and Logical Workflow Diagrams

In Vitro and In Vivo Evaluation Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Ewing Sarcoma Cell Lines Treatment_InVitro Seclidemstat Treatment Cell_Lines->Treatment_InVitro Viability_Assay Cell Viability Assay (IC50 Determination) Treatment_InVitro->Viability_Assay Western_Blot Western Blot (Protein Expression) Treatment_InVitro->Western_Blot RNA_Seq RNA Sequencing (Gene Expression) Treatment_InVitro->RNA_Seq Xenograft Xenograft Model (Immunocompromised Mice) Viability_Assay->Xenograft Promising results lead to Efficacy_Evaluation Efficacy Evaluation RNA_Seq->Efficacy_Evaluation Provides mechanistic insight Treatment_InVivo Oral Administration of Seclidemstat Xenograft->Treatment_InVivo Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Tumor_Measurement->Efficacy_Evaluation

Caption: Workflow for preclinical evaluation of seclidemstat in Ewing sarcoma.

Conclusion

Seclidemstat mesylate represents a targeted therapeutic strategy for Ewing sarcoma that directly addresses the underlying oncogenic driver, the EWS-FLI1 fusion protein. By inhibiting the critical co-factor LSD1, seclidemstat reverses the aberrant transcriptional program, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death. The preclinical and emerging clinical data underscore the potential of this approach. Further research and ongoing clinical trials will continue to refine our understanding of seclidemstat's role in the treatment of Ewing sarcoma and other FET-rearranged sarcomas.[4][11][12]

References

Seclidemstat Mesylate: A Technical Guide to a Novel KDM1A/LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of seclidemstat mesylate (SP-2577), a potent, orally bioavailable, and reversible non-competitive inhibitor of lysine-specific demethylase 1 (KDM1A/LSD1). Seclidemstat is under investigation for the treatment of various cancers, including sarcomas and hematologic malignancies.

Core Mechanism of Action

Seclidemstat targets KDM1A, a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting KDM1A, seclidemstat alters gene expression patterns that are critical for tumor proliferation and survival.[1][2] Specifically, inhibition of KDM1A leads to an increase in H3K4 methylation at tumor suppressor gene promoters, resulting in their re-expression.[2] Conversely, it can also lead to increased H3K9 methylation at the promoters of tumor-promoting genes, leading to their repression.[2] Beyond its enzymatic role, KDM1A also acts as a scaffolding protein in transcriptional complexes, and seclidemstat's inhibition of these non-enzymatic functions also contributes to its anti-cancer activity.[1]

KDM1A_Signaling_Pathway

Preclinical Data

Seclidemstat has demonstrated significant preclinical activity across a range of cancer models, both in vitro and in vivo.

In Vitro Activity
ParameterValueCell Lines/Assay ConditionsReference
IC50 13 nMCell-free KDM1A/LSD1 assay
Ki 31 nMNoncompetitive and reversible inhibition
IC50 (Cell Proliferation) 0.013 - 2.819 µMSWI/SNF-mutated ovarian cancer and other cell lines (72-hour treatment)
Mechanism Promotes endogenous retrovirus (ERV) expression, activates IFNβ pathway, and increases PD-L1 expression.Small cell carcinoma of the ovary hypercalcemic type (SCCOHT) cell lines.
In Vivo Activity
Cancer ModelAnimal ModelDosing RegimenKey FindingsReference
Ewing Sarcoma XenograftNot specifiedSuppression of tumor growth.
Pediatric Sarcomas Xenografts100 mg/kg/day, IP, for 28 daysStatistically significant growth inhibition in 3/8 Ewing sarcoma, 4/5 rhabdomyosarcoma, and 4/6 osteosarcoma models.[3]
Hematologic Malignancies In vivo modelsNot specifiedReprogrammed cancer cell differentiation, reduced tumor burden, and prolonged survival.[4]

Clinical Trial Data

Seclidemstat has been evaluated in several Phase 1/2 clinical trials for various solid tumors and hematologic malignancies.

Trial IdentifierPhaseCancers StudiedKey OutcomesReference
NCT03895684 1Advanced Solid TumorsManageable safety profile. In 13 evaluable patients, 7 achieved stable disease (SD) with a median time to progression (TTP) of 4.3 months. Three patients with FET-rearranged sarcomas had TTP of 9.4, 7.2, and 4.3 months.[5]
NCT03600649 1/2Relapsed/Refractory Ewing SarcomaIn combination with topotecan and cyclophosphamide, showed a 60% disease control rate and a median TTP of 7.4 months in first-relapse patients.
Investigator-Initiated 1/2Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML)In combination with azacitidine, 50% objective response rate in 8 evaluable patients who had relapsed or progressed on hypomethylating agents. 90% probability of survival for 11 months.[6]

Experimental Protocols

In Vivo Xenograft Study

A representative protocol for evaluating seclidemstat in pediatric sarcoma xenografts is as follows:[3]

  • Animal Models: Patient-derived xenograft models of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma are established in immunocompromised mice.

  • Drug Formulation: Seclidemstat is diluted in a vehicle solution of 1.6% dimethylacetamide (DMA), 5% ethanol, 45% polyethylene glycol 400 (PEG400), and 48.4% phosphate-buffered saline (PBS) at a pH of 8.[3]

  • Dosing: The drug is administered intraperitoneally (IP) once daily at a dose of 100 mg/kg for 28 days.[3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.

  • Pharmacodynamic Analysis: Tumor tissues are collected at specified time points (e.g., 4 hours after the 7th dose) for Western blot analysis of histone methylation marks (e.g., H3K4me2) and other relevant biomarkers.[3]

KDM1A/LSD1 Inhibitor Screening Assay (Chemiluminescent)

A general protocol for screening KDM1A/LSD1 inhibitors using a commercially available kit is outlined below:

  • Assay Principle: The assay measures the activity of KDM1A by detecting the demethylated product of a biotinylated histone H3 peptide substrate.

  • Procedure:

    • A sample containing purified KDM1A enzyme is incubated with the histone H3 peptide substrate in a microtiter plate.

    • A primary antibody that specifically recognizes the demethylated substrate is added.

    • An HRP-labeled secondary antibody is then added, followed by a chemiluminescent HRP substrate.

    • The resulting chemiluminescence is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assay (IC50, Ki) Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot for H3K4me2) Cell_Proliferation->Target_Engagement Xenograft_Model Xenograft Model Establishment Target_Engagement->Xenograft_Model Dosing Seclidemstat Administration Xenograft_Model->Dosing Tumor_Monitoring Tumor Growth Monitoring Dosing->Tumor_Monitoring Pharmacodynamics Pharmacodynamic Analysis Tumor_Monitoring->Pharmacodynamics Phase1 Phase 1 Trial (Safety, MTD) Pharmacodynamics->Phase1 Phase2 Phase 2 Trial (Efficacy) Phase1->Phase2

Conclusion

This compound is a promising KDM1A/LSD1 inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity in a variety of cancers. Its reversible, non-competitive mode of inhibition may offer a favorable safety and efficacy profile. Ongoing and future clinical studies will further elucidate its therapeutic potential in oncology.

References

Seclidemstat Mesylate: A Technical Guide to its Role in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seclidemstat (SP-2577) is an investigational, orally bioavailable, first-in-class small molecule that acts as a potent, reversible, and non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a critical enzyme in epigenetic regulation, and its dysregulation is implicated in the progression of numerous cancers, including pediatric sarcomas, solid tumors, and hematological malignancies.[4][5][6] Seclidemstat's unique mechanism, which targets both the enzymatic and scaffolding functions of LSD1, distinguishes it from other LSD1 inhibitors and positions it as a promising therapeutic agent.[7] This document provides a comprehensive technical overview of seclidemstat, its mechanism of action, its role in modulating epigenetic landscapes, and the experimental methodologies used for its evaluation.

The Epigenetic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a pivotal role in regulating gene expression.[4][5] Its primary function involves the removal of methyl groups from specific lysine residues on histone tails, thereby altering chromatin structure and accessibility for transcription factors.

  • Dual Demethylase Activity: LSD1 exhibits context-dependent activity. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[8][9] By removing this mark, LSD1 represses gene expression. Conversely, LSD1 can also demethylate H3K9me1/2, a repressive mark, which leads to transcriptional activation, often in cooperation with factors like the androgen receptor.[4][8]

  • Role in Cellular Plasticity and Cancer: LSD1 is crucial for maintaining stem cell pluripotency and regulating cellular differentiation.[4][10] In oncology, LSD1 is frequently overexpressed and contributes to oncogenesis by promoting aberrant cell growth, enhancing cell motility, and driving processes like the epithelial-to-mesenchymal transition (EMT).[4][11]

  • Scaffolding Function: Beyond its catalytic role, LSD1 acts as a scaffold, assembling large transcriptional regulatory complexes such as CoREST and NuRD.[1][10] This scaffolding function is essential for recruiting other chromatin-modifying enzymes to specific gene loci.

Seclidemstat's Mechanism of Action

Seclidemstat exerts its anti-neoplastic effects through a dual mechanism that inhibits both the catalytic and non-catalytic functions of LSD1.[7]

  • Reversible, Non-Competitive Inhibition: Seclidemstat binds to LSD1 at a site distinct from the active catalytic center, making it a non-competitive inhibitor.[12][13] Its reversible nature may offer advantages in terms of dosing flexibility and a more manageable safety profile.[3]

  • Disruption of Enzymatic Activity: By inhibiting LSD1's demethylase function, seclidemstat leads to a global increase in H3K4 methylation.[9] This "reprograms" the epigenetic landscape, leading to the de-repression and increased expression of tumor suppressor genes that were silenced by LSD1.[9][14]

  • Inhibition of Scaffolding Function: A key feature of seclidemstat is its ability to disrupt the scaffolding properties of LSD1.[1][7] This prevents LSD1 from assembling the protein complexes necessary for oncogenic gene regulation. In cancers driven by fusion oncoproteins, such as the EWSR1::FLI1 fusion in Ewing sarcoma, LSD1 is a critical co-factor.[14][15] Seclidemstat blocks the interaction between the fusion protein and LSD1, thereby reversing the oncogenic transcriptional signature.[15][16]

Seclidemstat_Mechanism_of_Action cluster_0 Normal Gene Regulation cluster_1 Seclidemstat Intervention cluster_2 FET-Fusion Sarcoma Context LSD1 LSD1/KDM1A H3K4me1 H3K4me1 LSD1->H3K4me1 H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 demethylation Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me1->Gene_Repression Seclidemstat Seclidemstat Blocked_LSD1 LSD1 (Inhibited) Seclidemstat->Blocked_LSD1 inhibits H3K4me2_active H3K4me2 Accumulation Blocked_LSD1->H3K4me2_active blocks demethylation Gene_Activation Gene Activation (Tumor Suppressor Expression) H3K4me2_active->Gene_Activation FET_Fusion EWSR1::FLI1 Fusion Oncoprotein LSD1_scaffold LSD1 (Scaffold) FET_Fusion->LSD1_scaffold recruits Oncogenic_Genes Oncogenic Gene Expression LSD1_scaffold->Oncogenic_Genes promotes Seclidemstat_disrupt Seclidemstat Seclidemstat_disrupt->LSD1_scaffold disrupts scaffolding RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatic Analysis Cell_Culture 1. Cell Culture & Treatment (Seclidemstat vs. DMSO) RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction QC1 3. RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep 4. mRNA Library Preparation QC1->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC2 6. Raw Read Quality Control (FastQC) Sequencing->QC2 Raw Data Alignment 7. Alignment to Genome (STAR) QC2->Alignment Quantification 8. Gene Read Quantification (featureCounts) Alignment->Quantification DEA 9. Differential Expression Analysis (DESeq2) Quantification->DEA Pathway_Analysis 10. Pathway & GSEA Analysis DEA->Pathway_Analysis FET_Fusion_Logic FET FET-Fusion Oncoprotein (e.g., EWSR1::FLI1) LSD1 LSD1 Enzyme FET->LSD1 Recruits Chromatin Chromatin LSD1->Chromatin Binds & Modifies Reversed_TXN Reversed Transcriptional Program LSD1->Reversed_TXN Leads to Oncogenic_TXN Oncogenic Transcriptional Program Chromatin->Oncogenic_TXN Leads to Tumor_Growth Tumor Growth & Survival Oncogenic_TXN->Tumor_Growth Drives Seclidemstat Seclidemstat Seclidemstat->LSD1 Inhibits/ Disrupts Interaction Tumor_Inhibition Tumor Inhibition Reversed_TXN->Tumor_Inhibition Promotes

References

Seclidemstat Mesylate in Fusion-Positive Sarcomas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fusion-positive sarcomas, a group of aggressive malignancies driven by oncogenic fusion proteins, present a significant therapeutic challenge. These fusion oncoproteins, often functioning as aberrant transcription factors, are difficult to target directly. A promising strategy involves targeting their critical co-regulators. Lysine-Specific Demethylase 1 (LSD1) has emerged as a key dependency in many of these sarcomas, particularly those harboring FUS, EWSR1, or TAF15 (FET) gene rearrangements. Seclidemstat (SP-2577), a novel, orally bioavailable, reversible, and noncompetitive inhibitor of LSD1, disrupts the scaffolding and catalytic functions of LSD1, thereby blocking the transcriptional activity of FET-fusion oncoproteins. This technical guide provides an in-depth review of the mechanism of action, preclinical efficacy, and clinical development of seclidemstat in fusion-positive sarcomas. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and study designs.

Introduction: The Challenge of Fusion-Positive Sarcomas

Sarcomas are a heterogeneous group of cancers arising from mesenchymal tissue. A significant subset is characterized by specific chromosomal translocations that result in the expression of chimeric fusion oncoproteins.[1] These fusion proteins act as oncogenic drivers, hijacking the cellular machinery to promote aberrant transcription, proliferation, and survival.[2][3]

Examples of fusion-positive sarcomas include:

  • Ewing Sarcoma: Characterized by EWSR1-ETS fusions (e.g., EWSR1::FLI1, EWSR1::ERG).[4][5]

  • Myxoid Liposarcoma: Typically driven by FUS-DDIT3 fusions.[1][4]

  • Desmoplastic Small Round Cell Tumor (DSRCT): Defined by the EWSR1-WT1 fusion.[4][5]

  • Clear Cell Sarcoma: Characterized by the EWSR1-ATF1 fusion.[4][5]

Directly inhibiting these fusion oncoproteins has proven difficult due to their nature as transcription factors.[4][6] This has shifted focus towards targeting essential co-regulatory proteins that the fusion oncoprotein relies upon to exert its oncogenic function.[4][7] One such critical co-regulator is Lysine-Specific Demethylase 1 (LSD1/KDM1A).[8][9]

Mechanism of Action: Seclidemstat and LSD1 Inhibition

LSD1 is a histone demethylase that plays a crucial role in regulating gene expression through chromatin modification.[1][9] In FET-rearranged sarcomas, the fusion oncoprotein (e.g., EWS-FLI1) recruits LSD1, often as part of larger protein complexes like the NuRD complex, to target gene promoters.[7][10] This recruitment is essential for the fusion's ability to mediate an aberrant transcriptional program, involving both the repression of tumor suppressor genes and the activation of oncogenes.[6][8]

Seclidemstat is a potent, reversible, and non-competitive small molecule inhibitor of LSD1, with an IC50 in the range of 25-50 nM.[6] Unlike irreversible inhibitors that only block the enzyme's catalytic function, seclidemstat's non-competitive action also disrupts the non-enzymatic scaffolding functions of LSD1.[6][11] This dual inhibition is critical, as preclinical data suggest that the scaffolding role of LSD1, which facilitates the assembly of transcriptional machinery, is paramount to the oncogenic activity of FET fusions.[1][12]

By inhibiting LSD1, seclidemstat effectively evicts the fusion oncoprotein complex from chromatin, reversing the aberrant gene expression signature and restoring normal cellular processes.[4][8] This leads to reduced cell viability, induction of apoptosis, and inhibition of tumor growth in preclinical models of various fusion-positive sarcomas.[10][12]

Seclidemstat_MoA cluster_0 Normal Cell cluster_1 Fusion-Positive Sarcoma Cell cluster_2 Effect of Seclidemstat GENE Tumor Suppressor Genes PROT Normal Protein Expression GENE->PROT Transcription FET_FUSION FET-Fusion Oncoprotein (e.g., EWS-FLI1) LSD1 LSD1 / NuRD Complex FET_FUSION->LSD1 recruits TARGET_GENE Target Genes LSD1->TARGET_GENE binds & modifies chromatin INHIBITED_LSD1 Inhibited LSD1 ABERRANT_TRANS Aberrant Transcription (Repression/Activation) TARGET_GENE->ABERRANT_TRANS RESTORED_TRANS Restored Gene Expression TARGET_GENE->RESTORED_TRANS ONCOGENESIS Oncogenesis (Proliferation, Survival) ABERRANT_TRANS->ONCOGENESIS SECLIDEMSTAT Seclidemstat SECLIDEMSTAT->LSD1 Inhibits (Scaffolding & Catalytic) INHIBITED_LSD1->TARGET_GENE TUMOR_INHIBITION Tumor Inhibition (Apoptosis, Growth Arrest) RESTORED_TRANS->TUMOR_INHIBITION

Caption: Mechanism of Seclidemstat in FET-Fusion Sarcomas.

Preclinical Data

Seclidemstat has demonstrated potent anti-tumor activity across a range of in vitro and in vivo preclinical models of fusion-positive sarcomas.

In Vitro Cytotoxicity

Seclidemstat induces cytotoxicity and reduces cell viability in multiple cell lines derived from FET-rearranged and other fusion-positive sarcomas.[2][3][5] Studies have shown that this effect is specific to noncompetitive LSD1 inhibitors like seclidemstat and its analog SP-2509, while inhibitors targeting only the catalytic function are not sufficient to induce a potent anti-tumor response.[4][12]

Transcriptomic Reprogramming

Bulk RNA-sequencing experiments have confirmed that seclidemstat treatment leads to widespread transcriptional changes in sarcoma cell lines.[4][12] Critically, seclidemstat reverses the specific transcriptional signatures driven by various FET fusions, including EWSR1::FLI1, EWSR1::ERG, EWSR1::WT1, and EWSR1::ATF1.[3][5] This provides direct evidence that seclidemstat disrupts the primary oncogenic function of these fusion proteins.

In Vivo Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models have demonstrated significant tumor growth inhibition. Treatment with seclidemstat has been shown to suppress tumor progression in models of Ewing sarcoma and other pediatric sarcomas.[6][10]

Table 1: Summary of Preclinical In Vivo Efficacy of Seclidemstat (SP-2577)

Sarcoma Type Xenograft Models Treatment Regimen Outcome Citation
Ewing Sarcoma A673, SK-N-MC, SKES1 Not specified Growth suppression [10]
Ewing Sarcoma 8 models 100 mg/kg/day x 28 days Significant growth inhibition in 3/8 models [10]
Rhabdomyosarcoma 5 models 100 mg/kg/day x 28 days Significant growth inhibition in 4/5 models [10]

| Osteosarcoma | 6 models | 100 mg/kg/day x 28 days | Significant growth inhibition in 4/6 models |[10] |

Clinical Development and Data

The primary clinical investigation of seclidemstat in fusion-positive sarcomas is the multi-center Phase 1/2 trial NCT03600649.[13] This study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of seclidemstat as both a monotherapy and in combination with chemotherapy.[6][11]

Study Design (NCT03600649)
  • Phase: 1/2

  • Design: Open-label, non-randomized, dose-escalation and dose-expansion study.[6][13]

  • Patient Population: Patients aged 12 years and older with relapsed or refractory Ewing sarcoma and other select sarcomas with FET-family translocations (e.g., myxoid liposarcoma, DSRCT).[13][14]

  • Treatment Arms:

    • Dose Escalation: Seclidemstat monotherapy in R/R Ewing sarcoma (doses from 75 mg to 1200 mg BID).[11]

    • Dose Expansion (Monotherapy): Seclidemstat at the Recommended Phase 2 Dose (RP2D) of 900 mg BID in patients with myxoid liposarcoma and other FET-rearranged sarcomas.[14][15]

    • Dose Expansion (Combination): Seclidemstat in combination with topotecan and cyclophosphamide (TC) in patients with R/R Ewing sarcoma.[14][16]

  • Primary Objectives: Determine safety, tolerability, Maximum Tolerated Dose (MTD), and RP2D.[11][13]

  • Secondary Objectives: Assess preliminary anti-tumor activity (per RECIST v1.1), pharmacokinetics, and pharmacodynamics.[11][13]

Clinical_Trial_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Dose Expansion cluster_2 Endpoints PATIENTS_P1 Relapsed/Refractory Ewing Sarcoma Patients DOSING_P1 Seclidemstat Monotherapy (75mg to 1200mg BID) PATIENTS_P1->DOSING_P1 OUTCOME_P1 Determine MTD & RP2D (RP2D = 900mg BID) DOSING_P1->OUTCOME_P1 ARM_A Arm A: Ewing Sarcoma (1st/2nd Relapse) OUTCOME_P1->ARM_A Inform RP2D for ARM_B Arm B: Myxoid Liposarcoma OUTCOME_P1->ARM_B Inform RP2D for ARM_C Arm C: Other FET-Rearranged Sarcomas (e.g., DSRCT) OUTCOME_P1->ARM_C Inform RP2D for TREAT_A Seclidemstat (RP2D) + Topotecan + Cyclophosphamide ARM_A->TREAT_A PRIMARY Primary: - Safety - Tolerability TREAT_A->PRIMARY SECONDARY Secondary: - Efficacy (RECIST 1.1) - Pharmacokinetics - Pharmacodynamics TREAT_A->SECONDARY TREAT_B Seclidemstat (RP2D) Monotherapy ARM_B->TREAT_B TREAT_B->PRIMARY TREAT_B->SECONDARY TREAT_C Seclidemstat (RP2D) Monotherapy ARM_C->TREAT_C TREAT_C->PRIMARY TREAT_C->SECONDARY

Caption: Logical workflow of the NCT03600649 clinical trial.
Clinical Efficacy and Safety

Seclidemstat has demonstrated a manageable safety profile and encouraging signs of anti-tumor activity in a heavily pre-treated patient population.[11][15]

Safety Profile: The most common Grade 3 or higher treatment-related adverse events (TRAEs) reported in the monotherapy dose-escalation phase were vomiting (15%), abdominal pain (11%), and hypokalemia (11%).[11] Notably, seclidemstat has not been associated with significant hematological toxicities, a known limitation of some other LSD1 inhibitors.[15] The clinical program was briefly placed on a partial clinical hold following a suspected unexpected serious adverse reaction (SUSAR), but the hold was subsequently lifted by the FDA, allowing the trial to resume.[17][18]

Efficacy Data: The results suggest promising activity, particularly for Ewing sarcoma patients in the combination therapy arm and for other FET-rearranged sarcoma patients receiving monotherapy.

Table 2: Summary of Seclidemstat Clinical Efficacy Data (NCT03600649 & Advanced Solid Tumor Trial)

Patient Cohort Treatment Key Efficacy Metrics Citation
Ewing Sarcoma (1st Relapse) Seclidemstat + TC Objective Response Rate (ORR): 60%Disease Control Rate (DCR): 60%Median Time to Progression (TTP): 7.4 months [17][18]
Ewing Sarcoma (Relapsed/Refractory) Seclidemstat Monotherapy Stable disease observed in some patients. One patient showed >75% tumor shrinkage. [11][19]
Advanced FET-rearranged Sarcomas Seclidemstat Monotherapy Prolonged stable disease observed.TTP in 3 patients: 9.4, 7.2, and 4.3 months. [15]

| Advanced Solid Tumors (incl. Sarcomas) | Seclidemstat Monotherapy | Best Response: Stable Disease in 7/13 evaluable patients.Median TTP: 4.3 months. |[20] |

Key Experimental Protocols

Reproducibility and understanding of scientific findings rely on detailed methodologies. Below are summarized protocols for key assays used in the evaluation of seclidemstat.

In Vitro Cell Viability Assays
  • Objective: To determine the cytotoxic effect of seclidemstat on sarcoma cell lines.

  • Cell Lines: A panel of fusion-positive sarcoma cell lines is used, including Ewing sarcoma (A673, SK-N-MC), DSRCT (JN-DSRCT-1), clear cell sarcoma (SU-CCS-1), and myxoid liposarcoma (MLS-402).[4]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of seclidemstat (or vehicle control, e.g., DMSO) is added to the wells.

    • Cells are incubated for a specified period (e.g., 72-120 hours).

    • Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

    • Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Bulk RNA Sequencing (RNA-seq)
  • Objective: To define the global transcriptomic effects of seclidemstat treatment and assess its impact on fusion-oncoprotein-driven gene signatures.

  • Procedure:

    • Sarcoma cell lines are treated with seclidemstat (at a concentration near the IC50) or vehicle control for a defined time (e.g., 24-48 hours).

    • Total RNA is extracted from the cells using a standard kit (e.g., RNeasy Kit, Qiagen).

    • RNA quality and quantity are assessed (e.g., via Bioanalyzer).

    • Sequencing libraries are prepared, typically involving poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription, and adapter ligation.

    • Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

    • Bioinformatic Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes significantly up- or down-regulated upon treatment. Gene Set Enrichment Analysis (GSEA) is then used to determine if seclidemstat reverses the known transcriptional signature of the specific FET fusion.[4][12]

Preclinical_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis START Fusion-Positive Sarcoma Cell Lines TREATMENT Treat with Seclidemstat vs. Vehicle Control START->TREATMENT VIABILITY Cell Viability Assay (e.g., CellTiter-Glo) TREATMENT->VIABILITY RNA_SEQ RNA Extraction & Bulk RNA Sequencing TREATMENT->RNA_SEQ VIABILITY_RESULT Calculate IC50 Values VIABILITY->VIABILITY_RESULT RNA_SEQ_RESULT Differential Gene Expression Analysis RNA_SEQ->RNA_SEQ_RESULT XENOGRAFT Establish Xenograft Models in Mice RNA_SEQ_RESULT->XENOGRAFT Promising results lead to TREATMENT_IN_VIVO Treat Mice with Seclidemstat vs. Vehicle Control XENOGRAFT->TREATMENT_IN_VIVO TUMOR_MEASURE Measure Tumor Volume Over Time TREATMENT_IN_VIVO->TUMOR_MEASURE TGI_RESULT Calculate Tumor Growth Inhibition (TGI) TUMOR_MEASURE->TGI_RESULT

Caption: Standard preclinical experimental workflow for Seclidemstat.

Conclusion and Future Directions

Seclidemstat mesylate represents a promising targeted therapeutic strategy for patients with fusion-positive sarcomas. By inhibiting the critical co-factor LSD1, seclidemstat disrupts the oncogenic transcriptional programs driven by FET and other fusion oncoproteins. Preclinical data robustly support its mechanism of action, demonstrating cytotoxicity and transcriptomic reprogramming in relevant sarcoma models.

Early clinical data from the NCT03600649 trial are encouraging, showing a manageable safety profile and compelling signs of efficacy, especially when used in combination with chemotherapy for first-relapse Ewing sarcoma. The prolonged disease control observed in patients with other FET-rearranged sarcomas further validates LSD1 as a viable target in this family of diseases.

Future research will focus on completing the ongoing clinical trials, further elucidating biomarkers of response, and exploring novel combination strategies to overcome resistance and improve patient outcomes. The development of seclidemstat highlights the success of a rational, mechanism-based approach to designing therapies for cancers driven by "undruggable" fusion oncoproteins.

References

Seclidemstat Mesylate: A Technical Guide to its Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seclidemstat (SP-2577) mesylate is a first-in-class, orally bioavailable, reversible, and non-competitive small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a critical epigenetic regulator frequently overexpressed in a spectrum of cancers, where it contributes to oncogenesis through both its enzymatic and non-enzymatic scaffolding functions. Seclidemstat's unique dual-action mechanism, which disrupts both of these LSD1 functions, has demonstrated significant therapeutic potential in preclinical models and early-phase clinical trials. This technical guide provides an in-depth review of Seclidemstat's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the complex biological pathways and experimental workflows involved in its development.

Mechanism of Action: Dual Inhibition of LSD1 Function

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a pivotal role in transcriptional regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).

  • Enzymatic Function: LSD1's demethylase activity is context-dependent. When part of the CoREST complex, it demethylates H3K4, leading to transcriptional repression[1]. In the presence of androgen or estrogen receptors, it can demethylate H3K9, resulting in transcriptional activation[1].

  • Scaffolding Function: Beyond its catalytic role, LSD1 acts as a scaffold protein, facilitating the assembly of large transcriptional regulatory complexes[2][3]. In cancers like Ewing sarcoma, LSD1 associates with fusion oncoproteins (e.g., EWS/ETS) to drive an aberrant oncogenic gene expression program[4].

Seclidemstat is a potent inhibitor of LSD1 with an IC50 of approximately 13 nM in cell-free assays[5][6]. Unlike irreversible inhibitors that covalently modify the FAD cofactor, Seclidemstat binds to a non-competitive, allosteric site. This reversible inhibition is crucial as it disrupts not only the catalytic demethylase activity but also the protein-protein interactions essential for LSD1's scaffolding function[1][2][3][7]. This dual mechanism is believed to be key to its efficacy, particularly in tumors driven by fusion oncoproteins where the scaffolding function is paramount[1].

Seclidemstat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_function LSD1 Functions LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST FusionOncoprotein Fusion Oncoprotein (e.g., EWS/ETS) LSD1->FusionOncoprotein Enzymatic Enzymatic Activity (Demethylation) LSD1->Enzymatic Catalyzes Scaffolding Scaffolding Function (Protein Interaction) LSD1->Scaffolding Mediates AberrantTranscription Aberrant Gene Expression FusionOncoprotein->AberrantTranscription Drives Enzymatic->AberrantTranscription Contributes to Scaffolding->AberrantTranscription Contributes to Oncogenesis Oncogenesis & Tumor Proliferation AberrantTranscription->Oncogenesis Seclidemstat Seclidemstat (SP-2577) Seclidemstat->LSD1 Inhibits (Non-competitive, Reversible)

Caption: Seclidemstat's dual-inhibition mechanism of action on LSD1.

Preclinical Evidence

Seclidemstat has demonstrated potent cytotoxic and anti-tumor activity across a wide range of preclinical models, particularly in fusion-positive sarcomas and SWI/SNF-mutated ovarian cancers.

In Vitro Cytotoxicity

Seclidemstat induces cytotoxicity in multiple sarcoma cell lines, including those derived from Ewing sarcoma (EwS), desmoplastic small round cell tumor (DSRCT), clear cell sarcoma, and myxoid liposarcoma[8][9][10]. Studies have shown that cell lines sensitive to Seclidemstat's analog, SP-2509, are also sensitive to Seclidemstat, whereas those resistant to SP-2509 remain resistant, suggesting a similar mechanism of action[11][12]. The cytotoxic activity in these models appears to be independent of LSD1's enzymatic function, as irreversible catalytic inhibitors show little to no effect[1].

Cell LineCancer TypeFusion ProteinSeclidemstat IC50 (µM)Reference
COV434Ovarian Cancer (SCCOHT)SMARCA4-mutated0.013 - 2.819[6]
BIN67Ovarian Cancer (SCCOHT)SMARCA4-mutated0.013 - 2.819[6]
SCCOHT-1Ovarian Cancer (SCCOHT)SMARCA4-mutated0.013 - 2.819[6]
A673Ewing SarcomaEWSR1::FLI1Potent Cytotoxicity[3][9]
TC32Ewing SarcomaEWSR1::FLI1Potent Cytotoxicity[9]
JN-DSRCT-1DSRCTEWSR1::WT1Potent Cytotoxicity[9][10]
SU-CCS-1Clear Cell SarcomaEWSR1::ATF1Potent Cytotoxicity[9][10]
1765-92Myxoid LiposarcomaFUS::DDIT3Potent Cytotoxicity[9][10]

Table 1: In Vitro Activity of Seclidemstat in Various Cancer Cell Lines.

In Vivo Tumor Models

In vivo studies using pediatric sarcoma xenografts have confirmed the anti-tumor activity of Seclidemstat. The Pediatric Preclinical Testing Consortium (PPTC) evaluated SP-2577 against a panel of sarcoma models.

Cancer TypeXenograft ModelsTreatmentOutcomeReference
Ewing Sarcoma8 modelsSP-2577 (100 mg/kg/day x 28 days)Statistically significant growth inhibition in 3 of 8 models.[13][14]
Rhabdomyosarcoma5 modelsSP-2577 (100 mg/kg/day x 28 days)Statistically significant growth inhibition in 4 of 5 models.[13][14]
Osteosarcoma6 modelsSP-2577 (100 mg/kg/day x 28 days)Statistically significant growth inhibition in 4 of 6 models.[13][14]
Ewing SarcomaSK-N-MC, A673 modelsSeclidemstatSignificant tumor growth inhibition/regression vs. control.[3]

Table 2: Summary of In Vivo Efficacy of Seclidemstat in Pediatric Sarcoma Xenografts.

While single-agent activity was observed, the effects were generally modest, with most models showing tumor growth inhibition rather than regression[13]. This suggests that the optimal therapeutic strategy for Seclidemstat may be in combination with other agents.

Experimental Protocols

3.3.1 Cell Viability Assays

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Seclidemstat.

  • Methodology: Cancer cell lines are seeded in 96-well plates and allowed to adhere. Cells are then treated with a serial dilution of Seclidemstat (or vehicle control) for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and data are normalized to vehicle-treated controls to calculate IC50 values using non-linear regression analysis.[6][9]

3.3.2 In Vivo Xenograft Studies (PPTC Protocol)

  • Objective: To evaluate the anti-tumor efficacy of Seclidemstat in patient-derived xenograft (PDX) models.

  • Animal Models: Immunocompromised mice (e.g., C.B.17SC scid−/− female mice) are used.[5]

  • Methodology: Tumor fragments from PDX lines are implanted subcutaneously into the flank of the mice. When tumors reach a specified volume (e.g., 100-300 mm³), mice are randomized into treatment and control groups. Seclidemstat is administered orally or via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 100 mg/kg/day for 28 days)[13][14]. Tumor volume and body weight are measured regularly.

  • Endpoints: The primary efficacy endpoint is often Event-Free Survival (EFS), defined as the time for the tumor volume to reach four times its initial volume. Treatment efficacy is determined by comparing the median EFS of the treated group (T) to the control group (C) (T/C ratio).[13]

Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cancer Cell Line Culture Treatment 2. Seclidemstat Treatment (Dose Response) CellCulture->Treatment ViabilityAssay 3. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay IC50 4. Calculate IC50 ViabilityAssay->IC50 Implantation 1. Tumor Implantation (PDX Models) IC50->Implantation Informs TumorGrowth 2. Tumor Growth to Required Volume Implantation->TumorGrowth Randomization 3. Randomization (Treatment vs. Control) TumorGrowth->Randomization Dosing 4. Seclidemstat Administration Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Dosing->Monitoring Efficacy 6. Assess Efficacy (e.g., EFS T/C Ratio) Monitoring->Efficacy

Caption: A typical experimental workflow for preclinical evaluation.

Transcriptomic Reprogramming and Immune Modulation

A key aspect of Seclidemstat's therapeutic potential lies in its ability to reprogram the transcriptional landscape of cancer cells. In FET-rearranged sarcomas, the fusion oncoprotein acts as an aberrant transcription factor. Seclidemstat treatment has been shown to reverse this oncogenic transcriptional signature[8][9][10][11].

  • Gene Expression Changes: Bulk RNA sequencing of sarcoma cell lines treated with Seclidemstat revealed widespread transcriptional changes[9][15]. The treatment downregulates pathways involved in oncogenesis, such as cell cycle progression and DNA replication, while upregulating pathways related to cell signaling and differentiation that are typically repressed by the fusion oncoprotein[11].

  • Immune Modulation: In SWI/SNF-mutated ovarian cancer models, Seclidemstat promotes the expression of endogenous retroviruses (ERVs) and activates the interferon-β (IFNβ) pathway[5][6]. This "viral mimicry" can enhance tumor immunogenicity. Furthermore, Seclidemstat treatment upregulates the expression of the immune checkpoint ligand PD-L1, suggesting a strong rationale for combination therapy with immune checkpoint inhibitors[5][6].

Transcriptomic_Effects Seclidemstat Seclidemstat LSD1 LSD1 Scaffolding & Enzymatic Function Seclidemstat->LSD1 FusionOncoprotein FET Fusion Oncoprotein Activity LSD1->FusionOncoprotein Enables Reprogramming Transcriptomic Reprogramming LSD1->Reprogramming Aberrantly Controls FusionOncoprotein->Reprogramming Aberrantly Controls Downregulation Downregulation of Oncogenic Pathways (e.g., Cell Cycle, MYC) Reprogramming->Downregulation Upregulation Upregulation of Tumor Suppressor & Differentiation Pathways Reprogramming->Upregulation ImmuneActivation Immune Pathway Activation (ERVs, IFNβ) Reprogramming->ImmuneActivation

Caption: Logical flow of Seclidemstat-induced transcriptomic changes.

Clinical Development and Efficacy

Seclidemstat has been evaluated in several Phase 1/2 clinical trials for solid tumors and hematologic malignancies. It has received Fast Track, Orphan Drug, and Rare Pediatric Disease designations from the FDA for Ewing sarcoma[16][17].

Ewing Sarcoma (NCT03600649)

This Phase 1/2 trial evaluated Seclidemstat as a monotherapy and in combination with topotecan and cyclophosphamide (TC) in patients with relapsed/refractory Ewing sarcoma and other FET-rearranged sarcomas[7][4][18].

Treatment ArmPatient PopulationNKey Efficacy Endpoints & ResultsReference
Monotherapy Relapsed/Refractory Ewing Sarcoma27Safety: Manageable safety profile. Efficacy: Preliminary activity observed; one patient had >75% tumor shrinkage.[4]
Combination (Seclidemstat + TC) 1st Relapse Ewing Sarcoma5Objective Response Rate (ORR): 60%. Disease Control Rate (DCR): 60%. Median PFS: Not reached in responders (ongoing at 17.4, 25.7, 27.2 months).
Combination (Seclidemstat + TC) 2nd Relapse Ewing Sarcoma8ORR: 13%. DCR: 25%. Median PFS: 1.6 months.
Combination (Seclidemstat + TC) 1st & 2nd Relapse Ewing Sarcoma13Median Time to Tumor Progression (TTP): 7.4 months for patients achieving disease control. Median PFS: 8.1 months.[19]

Table 3: Clinical Trial Results of Seclidemstat in Ewing Sarcoma.

The combination therapy data, particularly in first-relapse patients, is promising, suggesting that Seclidemstat may sensitize tumors to chemotherapy and prolong the duration of response compared to historical controls of TC alone[19].

Advanced Solid Tumors (NCT03895684)

This Phase 1 dose-escalation study enrolled patients with a variety of advanced solid tumors[20][21].

Patient PopulationN (evaluable)Key Efficacy Endpoints & ResultsReference
Advanced Solid Tumors (various)13Best Response: 7 patients (54%) achieved Stable Disease (SD). Median TTP: 4.3 months.[20]
FET-rearranged Sarcomas3Outcome: Prolonged Stable Disease with TTP of 9.4, 7.2, and 4.3 months, respectively.[20]

Table 4: Clinical Trial Results of Seclidemstat in Advanced Solid Tumors.

Myelodysplastic Syndromes (MDS) & Chronic Myelomonocytic Leukemia (CMML) (NCT04734990)

This investigator-initiated Phase 1/2 trial is evaluating Seclidemstat in combination with azacitidine in patients who have failed prior hypomethylating agent therapy[8][22].

Patient PopulationN (evaluable)Key Efficacy Endpoints & ResultsReference
Higher-Risk MDS/CMML (post-HMA failure)14Overall Response Rate (ORR): 43% (6/14), including 1 Complete Response (CR). Median Overall Survival (OS): 18.5 months. Median Event-Free Survival (EFS): 7.2 months.[22][23][24]

Table 5: Clinical Trial Results of Seclidemstat in MDS and CMML.

These results are particularly noteworthy as the typical overall survival for this patient population is only four to six months[22][23][24]. A partial clinical hold was placed on this trial in July 2024 due to a serious adverse event but has since been lifted, allowing enrollment to resume[16][22][23].

Experimental Protocol: Phase 1/2 Trial Design (General)
  • Study Design: Open-label, non-randomized, dose-escalation and dose-expansion studies.

  • Dose Escalation Phase: Aims to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D). This often follows a 3+3 design. Patients receive escalating doses of Seclidemstat (e.g., from 150 mg to 900 mg BID) in 28-day cycles[3][4][21].

  • Dose Expansion Phase: Once the RP2D is established, additional patients are enrolled in specific disease cohorts to further evaluate safety and preliminary efficacy.

  • Primary Objectives: Safety and tolerability.[4][18][21]

  • Secondary Objectives: Determine MTD/RP2D, assess preliminary anti-tumor activity (e.g., ORR, DCR, PFS), and evaluate pharmacokinetics (PK) and pharmacodynamics (PD).[4][18][21]

Potential Resistance Mechanisms

Understanding potential mechanisms of resistance is critical for optimizing therapeutic strategies. Preclinical studies using the Seclidemstat analog SP-2509 have provided initial insights.

  • Mitochondrial Dysfunction: A genome-scale CRISPR-Cas9 screen identified that loss-of-function in genes related to mitochondrial function can confer resistance to SP-2509 in Ewing sarcoma cells[25].

  • ER Stress Response: The cytotoxic action of SP-2509 has been linked to the engagement of the endoplasmic reticulum (ER) stress response. Cells that acquire resistance to the drug fail to upregulate genes associated with this pathway upon treatment[26].

Conclusion and Future Directions

Seclidemstat mesylate represents a promising therapeutic agent in oncology, distinguished by its novel, dual-action inhibition of LSD1's enzymatic and scaffolding functions. This mechanism is particularly relevant in cancers driven by aberrant transcription factors and fusion oncoproteins, such as Ewing sarcoma and other FET-rearranged sarcomas.

Clinical data have demonstrated a manageable safety profile and encouraging signs of efficacy, both as a single agent and, more prominently, in combination with standard-of-care chemotherapy and other epigenetic modifiers. The impressive survival benefit observed in high-risk MDS/CMML patients highlights its potential in hematologic malignancies.

Future research should focus on:

  • Combination Strategies: Further exploration of rational combinations with chemotherapy, immunotherapy (given its immune-modulating properties), and other targeted agents.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to Seclidemstat therapy.

  • Resistance Mechanisms: Elucidating clinical mechanisms of resistance to develop strategies to overcome or bypass them.

The continued clinical development of Seclidemstat is warranted and holds the potential to provide a new, much-needed treatment option for patients with difficult-to-treat cancers.

References

Understanding the chemical structure and properties of Seclidemstat mesylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Seclidemstat Mesylate

Introduction

Seclidemstat (formerly SP-2577) is a potent, orally bioavailable, and reversible noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a key enzyme implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[5][6] Seclidemstat is currently under investigation in clinical trials for the treatment of various malignancies, including Ewing sarcoma, advanced solid tumors, and hematologic cancers.[5][7][8] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

Seclidemstat is administered as a mesylate salt.[1][9] The chemical properties of both the base compound and its mesylate form are detailed below.

Chemical Structure

Seclidemstat

PropertyValue
IUPAC Name N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzohydrazide[9]
Molecular Formula C₂₀H₂₃ClN₄O₄S[3][4][10]
Molecular Weight 450.94 g/mol [2][3]
CAS Number 1423715-37-0[2][3][10]
SMILES CN1CCN(CC1)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN=C(C)C1=C(O)C=CC(Cl)=C1[9]
InChI Key MVSQDUZRRVBYLA-HYARGMPZSA-N[10]

This compound

PropertyValue
Synonyms SP-2577 mesylate[1][9]
Molecular Formula C₂₁H₂₇ClN₄O₇S₂[9]
Molecular Weight 547.04 g/mol [9]
CAS Number 2044953-70-8[9][10]
InChI Key JIPBQMGGMHCGBW-CWUUNJJBSA-N[9][10]
Physicochemical Properties
PropertyValueSource
Solubility DMSO: 90 mg/mL (199.58 mM)[2]
Water: Insoluble[2]
Ethanol: Insoluble[2]
logP 2.66[9]
pKa (Strongest Acidic) 9.71[9]
pKa (Strongest Basic) 6.55[9]
Polar Surface Area 102.31 Ų[9]

Mechanism of Action

Seclidemstat functions as a potent inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] By inhibiting LSD1, Seclidemstat alters gene expression patterns that are critical for cancer cell proliferation and survival.[3]

The primary mechanism involves the inhibition of LSD1's demethylase activity, which leads to an increase in H3K4 methylation. This, in turn, enhances the expression of tumor suppressor genes.[4] Additionally, LSD1 inhibition promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.[4] Seclidemstat is a noncompetitive and reversible inhibitor with a Ki of 31 nM.[1]

Recent studies have also highlighted an immunomodulatory role for Seclidemstat. In certain cancer cell lines, such as small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), Seclidemstat treatment has been shown to promote the expression of endogenous retroviruses (ERVs) and activate the IFNβ pathway.[1][2] This can lead to an enhanced anti-tumor immune response. Furthermore, Seclidemstat has been observed to promote the expression of PD-L1 in some cancer cells, suggesting potential synergy with immune checkpoint inhibitors.[1][2]

Seclidemstat_Mechanism_of_Action cluster_0 Seclidemstat cluster_1 Epigenetic Regulation cluster_2 Immunomodulation Seclidemstat Seclidemstat LSD1 LSD1 (KDM1A) Seclidemstat->LSD1 Inhibits (Ki = 31 nM) ERVs Endogenous Retroviruses (ERVs) Seclidemstat->ERVs Promotes Expression PDL1 PD-L1 Expression Seclidemstat->PDL1 Promotes Expression H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates LSD1->ERVs Represses IFNb_Pathway IFNβ Pathway H3K4me1 H3K4me1 H3K4me2->H3K4me1 Demethylation Tumor_Suppressor_Genes Tumor Suppressor Genes H3K4me1->Tumor_Suppressor_Genes Represses ERVs->IFNb_Pathway Activates Anti_Tumor_Immunity Anti-Tumor Immunity IFNb_Pathway->Anti_Tumor_Immunity Enhances

Mechanism of action of Seclidemstat.

Preclinical Data and Experimental Protocols

Seclidemstat has demonstrated significant anti-tumor activity in various preclinical models.

In Vitro Activity

The potency of Seclidemstat has been evaluated across a range of cancer cell lines, with IC₅₀ values indicating its efficacy.

ParameterValueCell Lines/Conditions
IC₅₀ 13 nMLSD1/KDM1A enzymatic assay[1][2]
IC₅₀ (72 hours) 0.013 to 2.819 µMSWI/SNF-mutated tumor cells (e.g., COV434, BIN67, SCCOHT-1)[1]

A representative experimental protocol for assessing the in vitro efficacy of Seclidemstat is outlined below.

Protocol: Cell Proliferation Assay

  • Cell Culture: Cancer cell lines (e.g., SCCOHT, Ewing sarcoma) are seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of Seclidemstat (e.g., 0.001 to 10 µM) or vehicle control (DMSO).

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

  • Data Analysis: The luminescence or absorbance values are normalized to the vehicle-treated control wells. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_workflow In Vitro Cell Proliferation Assay Workflow node_A 1. Seed Cells (e.g., 3x10^3 cells/well) node_B 2. Treat with Seclidemstat (Serial Dilutions) node_A->node_B node_C 3. Incubate (72 hours) node_B->node_C node_D 4. Measure Viability (e.g., CellTiter-Glo) node_C->node_D node_E 5. Data Analysis (Calculate IC50) node_D->node_E

A typical workflow for in vitro cell proliferation assays.
In Vivo Activity

In vivo studies using pediatric sarcoma xenograft models have shown that Seclidemstat can significantly inhibit tumor growth.[6] For instance, a dose of 100 mg/kg/day for 28 days resulted in statistically significant growth inhibition in a majority of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma xenografts.[6]

Clinical Development

Seclidemstat is being evaluated in several Phase 1/2 clinical trials for various cancers.

Trial IDCancers StudiedPhaseStatus (as of late 2023)Key Findings/Objectives
NCT03600649 Relapsed/Refractory Ewing Sarcoma and Ewing-related Sarcomas1/2RecruitingTo evaluate safety, tolerability, MTD, and anti-tumor activity of Seclidemstat as a single agent and in combination with topotecan and cyclophosphamide.[11]
NCT04734990 Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML)1/2RecruitingTo evaluate the safety and efficacy of Seclidemstat in combination with azacitidine.[7][12] A partial clinical hold was placed following a grade 4 adverse event but has since been addressed.[12][13]
NCT03895684 Advanced Solid Tumors (including prostate, breast, and ovarian cancers)1CompletedDemonstrated a manageable safety profile and preliminary evidence of drug activity, with several patients achieving stable disease.[14]

In a study involving patients with relapsed/refractory Ewing sarcoma, Seclidemstat, in combination with topotecan and cyclophosphamide, showed a 60% disease control rate and a median time to tumor progression of 7.4 months for first-relapse patients.[13] For patients with MDS and CMML, the combination of Seclidemstat and azacitidine resulted in a 50% overall response rate in evaluable patients, with manageable adverse events.[12]

Conclusion

This compound is a promising novel therapeutic agent that targets the epigenetic regulator LSD1. Its dual mechanism of action, involving both direct anti-proliferative effects and potential immunomodulatory activities, makes it a compelling candidate for cancer therapy. Preclinical data have consistently demonstrated its anti-tumor efficacy, and ongoing clinical trials are beginning to establish its safety and preliminary efficacy in a range of difficult-to-treat cancers. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

References

Seclidemstat Mesylate: A Technical Guide to Its Role in Inhibiting Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seclidemstat (SP-2577) is a first-in-class, orally bioavailable small molecule that acts as a potent, non-covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] Its anti-neoplastic activity stems from a dual mechanism that targets both the enzymatic and critical scaffolding functions of LSD1, leading to a reprogramming of gene expression patterns that sustain tumor proliferation and immune evasion.[1][3] This guide provides a detailed overview of seclidemstat's mechanism of action, a summary of its efficacy in preclinical models, particularly in FET-rearranged sarcomas, and the methodologies of key experiments that have defined its activity.

Introduction: Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme that removes methyl groups from histone and non-histone proteins, playing a crucial role in regulating gene expression. Overexpression of LSD1 is associated with poor prognosis in a variety of cancers, as it is often recruited by oncogenic transcription factors to repress tumor suppressor genes and activate pro-proliferation genes.[3] Seclidemstat represents a novel therapeutic strategy designed to inhibit LSD1's cancer-promoting functions.[3] It has shown particular promise in malignancies driven by fusion oncoproteins, such as Ewing sarcoma.[4]

Mechanism of Action: Dual Inhibition of LSD1

Seclidemstat's primary mechanism involves the potent and reversible inhibition of the LSD1 enzyme.[5][6] Unlike many other LSD1 inhibitors, its efficacy is not solely dependent on blocking the enzyme's catalytic demethylase activity. A critical component of its action is the disruption of LSD1's scaffolding function, preventing its interaction with partner proteins within transcriptional regulatory complexes like CoREST.[1] This dual action is vital for its anti-tumor effect, as studies have shown that inhibition of catalytic function alone is insufficient to halt proliferation in certain tumor types.[4]

In cancers characterized by FET (FUS, EWSR1, TAF15) family translocations (e.g., Ewing sarcoma, myxoid liposarcoma), the resulting fusion oncoprotein recruits the LSD1 complex to chromatin. This action drives an oncogenic transcriptional program. Seclidemstat intervenes by disrupting this interaction, thereby reversing the fusion-driven gene expression signature, inhibiting oncogenic pathways, and promoting cellular differentiation.[4][7]

cluster_0 Oncogenic State (No Seclidemstat) cluster_1 Inhibition by Seclidemstat FET_Fusion FET Fusion Oncoprotein (e.g., EWSR1::FLI1) LSD1_Complex LSD1/CoREST Complex FET_Fusion->LSD1_Complex Recruits Oncogenes Oncogene Expression (Cell Cycle, Proliferation) LSD1_Complex->Oncogenes Activates Tumor_Suppressors Tumor Suppressor Repression LSD1_Complex->Tumor_Suppressors Represses Differentiation_Genes Differentiation Gene Expression Tumor_Proliferation Tumor Cell Proliferation Oncogenes->Tumor_Proliferation Seclidemstat Seclidemstat Seclidemstat->LSD1_Complex Inhibits Scaffolding & Enzymatic Activity Apoptosis Proliferation Arrest & Apoptosis Differentiation_Genes->Apoptosis

Caption: Seclidemstat's mechanism disrupting FET fusion-driven oncogenesis.

Preclinical Efficacy and Quantitative Data

Seclidemstat has demonstrated potent cytotoxic activity across a range of cancer cell lines, particularly those harboring FET-family translocations.[4][8] Transcriptomic analysis confirms that treatment leads to widespread changes in gene expression, effectively reversing the oncogenic signature established by the fusion proteins.[7][9]

Table 1: In Vitro Activity of Seclidemstat
Cell LineCancer TypeFusion ProteinSeclidemstat IC50 (nM)Reference
-LSD1/KDM1A Enzyme AssayN/A13[2]
A673Ewing SarcomaEWSR1::FLI1Potent Activity Reported[4]
JN-DSRCT-1Desmoplastic Small Round Cell TumorEWSR1::WT1Potent Activity Reported[4]
SU-CCS-1Clear Cell SarcomaEWSR1::ATF1Potent Activity Reported[4]
1765-92Myxoid LiposarcomaFUS::DDIT3Potent Activity Reported[4]
Note: Specific IC50 values for cell lines were reported graphically in the source material. "Potent Activity" indicates significant inhibition of cell viability.
Table 2: Clinical Trial Efficacy Data
Trial PhaseCancer TypeCombination AgentKey Efficacy MetricResultReference
Phase 1/2MDS / CMMLAzacitidineOverall Response Rate (ORR)43% (in 14 evaluable patients)
Phase 1/2MDS / CMMLAzacitidineMedian Overall Survival (OS)18.5 months
Phase 1Advanced Solid TumorsSingle AgentStable Disease (SD)7 of 13 evaluable patients achieved SD[10]
Phase 1Advanced Solid TumorsSingle AgentMedian Time to Progression (TTP)4.3 months[10]

Experimental Protocols and Methodologies

The following protocols are representative of the key experiments used to characterize the anti-proliferative effects of seclidemstat.

Cell Viability Assays
  • Objective: To determine the cytotoxic potency of seclidemstat against various cancer cell lines.

  • Cell Lines: A panel of FET-rearranged sarcoma cell lines were used, including:

    • Ewing Sarcoma: A673, TC32, SK-N-MC, TTC-466.[7][11]

    • Desmoplastic Small Round Cell Tumor (DSRCT): JN-DSRCT-1, BER.[7][11]

    • Clear Cell Sarcoma: SU-CCS-1, DTC1.[7][11]

    • Myxoid Liposarcoma: 1765–92, 402–91, DL221.[7][11]

  • Methodology:

    • Cells were seeded in multi-well plates and allowed to adhere overnight.

    • A serial dilution of seclidemstat (and comparator compounds like SP-2509 and OG-L002) was added to the wells.[4]

    • Cells were incubated for a defined period (e.g., 72 hours).[2]

    • Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Dose-response curves were generated, and IC50 values were calculated by fitting the data to a non-linear regression model.[4]

Bulk RNA Sequencing and Transcriptomic Analysis
  • Objective: To define the global transcriptomic changes induced by seclidemstat treatment and assess its effect on fusion-oncoprotein transcriptional activity.

  • Methodology:

    • Cell Treatment: Sarcoma cell lines (e.g., A673, JN-DSRCT-1) were grown to 70-80% confluency.[2]

    • Cells were treated with a specified concentration of seclidemstat (e.g., 1 µM or 3 µM) or a vehicle control (DMSO) for a set duration (e.g., 72 hours).[2]

    • RNA Extraction: Total RNA was isolated from the treated and control cells using a standard RNA extraction kit.

    • Library Preparation and Sequencing: RNA quality was assessed, followed by library preparation (e.g., poly(A) selection) and high-throughput sequencing on a platform like an Illumina NovaSeq.

    • Bioinformatic Analysis: Raw sequencing reads were aligned to a reference genome. Differential gene expression (DEG) analysis was performed to identify genes significantly up- or downregulated by seclidemstat.[7][9]

    • Pathway Analysis: Gene Set Enrichment Analysis (GSEA) and other pathway analyses were used to identify the biological pathways and processes significantly altered by the treatment, such as those related to the cell cycle, DNA replication, and developmental programs.[7]

cluster_workflow Experimental Workflow for Seclidemstat Characterization start Select FET-Rearranged Sarcoma Cell Lines treatment Treat cells with Seclidemstat (vs. Vehicle Control) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability rna_extraction Total RNA Extraction treatment->rna_extraction ic50 Determine IC50 Values viability->ic50 rna_seq Bulk RNA Sequencing rna_extraction->rna_seq cytotoxicity_endpoint Assess Cytotoxicity ic50->cytotoxicity_endpoint deg_analysis Differential Gene Expression (DEG) Analysis rna_seq->deg_analysis pathway_analysis Pathway & Gene Set Enrichment Analysis deg_analysis->pathway_analysis transcriptomic_endpoint Define Transcriptomic Reprogramming pathway_analysis->transcriptomic_endpoint

Caption: Workflow for in vitro evaluation of seclidemstat's activity.

Summary and Future Directions

Seclidemstat effectively inhibits tumor cell proliferation by targeting both the enzymatic and scaffolding functions of LSD1.[1] This dual mechanism is particularly potent in cancers driven by FET fusion oncoproteins, where it reverses the oncogenic transcriptional program.[4][7] Preclinical data demonstrates significant cytotoxicity in relevant sarcoma cell lines, and early clinical data suggests promising activity in both hematologic and solid tumors.[4][10]

Ongoing and future research will continue to explore the efficacy of seclidemstat, both as a single agent and in combination with other therapies, across a broader range of cancers.[12][13][14] Identifying predictive biomarkers and further elucidating the downstream effects of its unique dual-inhibitory mechanism will be critical for optimizing its clinical application.

References

Methodological & Application

Seclidemstat Mesylate: In Vitro Assay Protocols for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seclidemstat (SP-2577) mesylate is a potent, reversible, and orally bioavailable small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in a variety of cancers and implicated in tumor progression and maintenance.[1][2] By targeting LSD1, Seclidemstat disrupts the transcriptional activity of oncogenic fusion proteins and reprograms gene expression, leading to anti-proliferative effects in cancer cells.[3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of Seclidemstat mesylate in cancer cell lines, along with a summary of its reported activity.

Data Presentation

This compound In Vitro Efficacy
Cell LineCancer TypeAssayIC50 (µM)Citation
A673Ewing SarcomaCell Viability0.208[3]
SK-ES-1Ewing SarcomaCell Viability0.131[3]
TC-71Ewing SarcomaCell Viability0.171[3]
JN-DSRCT-1Desmoplastic Small Round Cell TumorCell Viability0.134[3]
SU-CCS-1Clear Cell SarcomaCell Viability0.113[3]
1765-92Myxoid LiposarcomaCell Viability0.101[3]
-Cell-freeLSD1 Inhibition0.013

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Seclidemstat

Seclidemstat_MoA cluster_nucleus Nucleus Seclidemstat Seclidemstat LSD1 LSD1 (KDM1A) Seclidemstat->LSD1 inhibits CoREST CoREST Complex LSD1->CoREST forms complex with Histone_H3 Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Histone_H3 demethylates Tumor_Suppression Tumor Suppressor Gene Expression LSD1->Tumor_Suppression represses Oncogenic_TFs Oncogenic Transcription Factors (e.g., FET-fusion proteins) CoREST->Oncogenic_TFs interacts with Target_Genes Target Gene Expression Oncogenic_TFs->Target_Genes regulates Histone_H3->Target_Genes affects Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation promotes Apoptosis Apoptosis Tumor_Suppression->Apoptosis promotes

Caption: Seclidemstat inhibits LSD1, disrupting oncogenic signaling and promoting anti-tumor effects.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow start Cancer Cell Line Culture treatment Treat with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (LSD1 targets, pathway proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Workflow for assessing Seclidemstat's in vitro efficacy in cancer cell lines.

Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from a study evaluating the cytotoxicity of Seclidemstat in FET-rearranged sarcoma cell lines.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.

    • Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 10 minutes at room temperature.

    • Wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This is a generalized protocol for detecting apoptosis by flow cytometry. Specific antibody concentrations and incubation times may need to be optimized for different cell lines.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the desired time.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

This protocol is a general guideline for analyzing protein expression changes following Seclidemstat treatment. It can be adapted to investigate LSD1 downstream targets or markers of specific signaling pathways like NOTCH and EMT.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LSD1, anti-H3K4me2, anti-NOTCH1, anti-Vimentin, anti-E-cadherin, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash treated and untreated cells with cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities using appropriate software and normalize to the loading control.

Conclusion

The protocols and data presented in this application note provide a framework for the in vitro evaluation of this compound in cancer cell lines. These assays are crucial for determining the compound's potency, mechanism of action, and its effects on key cancer-related signaling pathways. The provided information will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of Seclidemstat in various oncology settings.

References

Application Notes and Protocols: Seclidemstat Mesylate in Ewing Sarcoma Cell Lines A673 and TC32

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Ewing sarcoma is an aggressive pediatric bone and soft tissue tumor characterized by chromosomal translocations that result in the formation of fusion oncoproteins, most commonly EWS-FLI1.[1][2] This aberrant transcription factor is a key driver of the disease, making it a prime target for therapeutic intervention. Seclidemstat (formerly SP-2577) is a potent, orally bioavailable, and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in the oncogenic activity of the EWS-FLI1 fusion protein.[3] By inhibiting LSD1, Seclidemstat disrupts the transcriptional program driven by EWS-FLI1, leading to anti-tumor effects.[4][5] These application notes provide a summary of the effects of Seclidemstat mesylate on the A673 and TC32 Ewing sarcoma cell lines and detailed protocols for in vitro studies.

Data Presentation

Cell Line Characteristics
Cell LineOriginKey Features
A673 Human Ewing sarcoma, muscle tissue of a 15-year-old female.[6]Adherent, polygonal morphology. Expresses the EWS-FLI1 fusion transcript.[7][8]
TC32 Human Ewing sarcomaAdherent, teardrop-shaped cells with processes.[9] Expresses the EWS-FLI1 fusion transcript.[4]
This compound Efficacy in A673 and TC32 Cells
ParameterA673TC32Reference
IC50 (LSD1 inhibition) Not explicitly stated for the cell line, but the compound has an IC50 of 13 nM in a cell-free assay.Not explicitly stated for the cell line, but the compound has an IC50 of 13 nM in a cell-free assay.[3]
Effect on Cell Viability Potent cytotoxicity observed.Potent cytotoxicity observed.[4][5]
Induction of Apoptosis Induces caspase-3/7-dependent apoptosis.Induces caspase-3/7-dependent apoptosis.[10]
Transcriptional Reprogramming Alters the expression of thousands of genes, reversing the EWS-FLI1 transcriptional signature.[11][12]Alters the expression of thousands of genes, reversing the EWS-FLI1 transcriptional signature.[4][5][4][5][11][12]

Mandatory Visualizations

Seclidemstat_Signaling_Pathway cluster_nucleus Nucleus EWS_FLI1 EWS-FLI1 Fusion Oncoprotein LSD1 LSD1 EWS_FLI1->LSD1 recruits NuRD NuRD Complex LSD1->NuRD part of Activation Transcriptional Activation LSD1->Activation inhibition leads to (de-repression) Histones Histone H3 (H3K4me1/2) NuRD->Histones demethylates Target_Genes Target Gene Promoters (e.g., LOX, TGFBR2) Histones->Target_Genes modifies chromatin at Repression Transcriptional Repression Target_Genes->Repression leads to Oncogenesis Oncogenesis Repression->Oncogenesis Apoptosis Apoptosis Activation->Apoptosis promotes Seclidemstat This compound Seclidemstat->LSD1 inhibits

Caption: Seclidemstat's mechanism of action in Ewing sarcoma.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays Culture_A673 Culture A673 Cells Treatment Treat with Seclidemstat (Dose-Response and Time-Course) Culture_A673->Treatment Culture_TC32 Culture TC32 Cells Culture_TC32->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western Western Blot (LSD1, EWS-FLI1 targets) Treatment->Western qPCR RT-qPCR (EWS-FLI1 target genes) Treatment->qPCR Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for evaluating Seclidemstat.

Experimental Protocols

Cell Culture of A673 and TC32 Ewing Sarcoma Cells

Materials:

  • A673 (ATCC® CRL-1598™) or TC32 cell line

  • For A673: Dulbecco's Modified Eagle's Medium (DMEM)[6]

  • For TC32: RPMI-1640 Medium[8]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Media Preparation:

    • For A673 complete growth medium, supplement DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • For TC32 complete growth medium, supplement RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Quickly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO₂.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.[13]

    • Incubate at 37°C with 5% CO₂.

This compound Treatment

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium (as prepared above)

  • A673 or TC32 cells, seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment:

    • Seed A673 or TC32 cells in culture plates and allow them to adhere overnight.

    • Aspirate the existing medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

Cell Viability (MTT) Assay

Materials:

  • Seclidemstat-treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Plate A673 or TC32 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]

  • Treat the cells with a range of Seclidemstat concentrations and a vehicle control for the desired time period (e.g., 72 hours).[15]

  • Following incubation, add 10 µL of MTT solution to each well.[16]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting

Materials:

  • Seclidemstat-treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LSD1, anti-FLI1, anti-HMOX1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the signal using an imaging system.[17][18]

Reverse Transcription Quantitative PCR (RT-qPCR)

Materials:

  • Seclidemstat-treated and control cells

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., LOX, TGFBR2, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Following Seclidemstat treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[19][20][21]

References

Application Note: Unveiling Transcriptional Landscapes in Response to Seclidemstat Mesylate Using RNA-Seq

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seclidemstat mesylate (SP-2577) is a potent, orally bioavailable, noncompetitive, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2]. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), generally leading to gene repression[3][4]. By inhibiting both the enzymatic and scaffolding functions of LSD1, Seclidemstat can reprogram gene expression patterns that are crucial for tumor proliferation and immune evasion[5]. This has positioned Seclidemstat as a promising therapeutic agent in various cancers, including Ewing sarcoma and other fusion-positive sarcomas[6][7][8][9].

RNA sequencing (RNA-seq) is a powerful technology for comprehensively analyzing the transcriptome, providing insights into changes in gene expression, identifying novel transcripts, and elucidating the molecular mechanisms of drug action[10][11][12]. This application note provides a detailed protocol for utilizing RNA-seq to investigate the gene expression changes induced by this compound treatment in cancer cell lines.

Mechanism of Action of Seclidemstat

Seclidemstat's primary target is LSD1, an enzyme that removes methyl groups from histones, thereby altering chromatin structure and gene expression. Inhibition of LSD1 by Seclidemstat leads to an increase in histone methylation marks, such as H3K4me1/2, which are associated with active gene transcription[3]. This reactivation of silenced tumor suppressor genes and modulation of oncogenic signaling pathways contribute to its anti-tumor activity. Studies have shown that LSD1 inhibition can affect various cellular processes, including cell cycle, apoptosis, and differentiation, and can modulate key signaling pathways such as p53 and MYCN[13].

Experimental Protocols

This section outlines the key experimental protocols for analyzing the gene expression response to this compound using RNA-seq.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a biologically relevant cancer cell line. For example, the A673 cell line is a common model for Ewing Sarcoma.

  • Cell Culture: Culture A673 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C.

  • Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). It is recommended to perform treatments in triplicate for each condition.

RNA Extraction
  • Cell Lysis: After the treatment period, wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from the RNeasy Mini Kit, Qiagen).

  • Homogenization: Homogenize the lysate by passing it through a 20-gauge needle attached to a syringe or by using a commercial homogenizer.

  • RNA Purification: Isolate total RNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes a DNase I treatment step to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) value greater than 8.

RNA-Seq Library Preparation and Sequencing
  • Poly(A) RNA Selection: Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis using random hexamers.

  • cDNA Synthesis: Synthesize the first and second strands of cDNA.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess its size distribution using a bioanalyzer.

  • Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

Data Presentation

The following tables summarize the expected quantitative data from the RNA-seq analysis.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in A673 Cells Treated with this compound (1 µM for 48h)

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
Upregulated Genes
CDKN1A3.51.2e-152.5e-14
GDF153.14.5e-128.8e-11
KLF42.89.8e-111.7e-09
FOS2.53.2e-095.1e-08
EGR12.37.1e-081.0e-06
Downregulated Genes
MYC-3.25.6e-181.1e-16
CCND1-2.98.3e-141.5e-12
E2F1-2.62.1e-113.8e-10
CDK4-2.46.5e-109.9e-09
SOX2-2.11.4e-082.0e-07

Table 2: Enriched Signaling Pathways based on Differentially Expressed Genes

Pathway NameDatabaseNumber of DEGsp-value
p53 Signaling PathwayKEGG451.3e-08
Cell CycleKEGG622.5e-07
Pathways in CancerKEGG1105.1e-06
MYC Targets V1MSigDB858.9e-06
HypoxiaMSigDB381.2e-05

Bioinformatic Analysis Protocol

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Perform differential expression analysis between Seclidemstat-treated and vehicle control samples using packages like DESeq2 or edgeR in R.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform enrichment analysis for KEGG pathways and GO terms using tools like g:Profiler or DAVID to identify significantly affected biological processes.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & QC cluster_library_prep RNA-Seq Library Preparation cluster_sequencing Sequencing cluster_data_analysis Bioinformatic Analysis A Select & Culture Cancer Cell Line (e.g., A673) B Seed Cells in 6-well Plates A->B C Treat with Seclidemstat or Vehicle (DMSO) B->C D Lyse Cells & Homogenize C->D E Isolate Total RNA D->E F RNA Quality Control (RIN > 8) E->F G mRNA Enrichment F->G H Fragmentation & cDNA Synthesis G->H I Adapter Ligation & PCR H->I J Library QC I->J K High-Throughput Sequencing (e.g., Illumina NovaSeq) J->K L Raw Read QC & Trimming K->L M Alignment to Reference Genome L->M N Gene Expression Quantification M->N O Differential Expression Analysis N->O P Pathway & GO Enrichment O->P seclidemstat_pathway cluster_drug_action Drug Action cluster_epigenetic_changes Epigenetic Modulation cluster_downstream_effects Downstream Cellular Effects Seclidemstat Seclidemstat Mesylate LSD1 LSD1 (KDM1A) Seclidemstat->LSD1 inhibition H3K4me H3K4me1/2 LSD1->H3K4me demethylation Gene_Expression Altered Gene Expression LSD1->Gene_Expression regulation of Histone Histone H3 Gene_Repression Gene Repression H3K4me->Gene_Repression Tumor_Suppressors Tumor Suppressor Gene Upregulation Gene_Expression->Tumor_Suppressors Oncogenes Oncogene Downregulation Gene_Expression->Oncogenes Cell_Cycle Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle Oncogenes->Cell_Cycle Apoptosis Apoptosis Induction Cell_Cycle->Apoptosis

References

Seclidemstat Mesylate in Preclinical Research: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of seclidemstat mesylate (also known as SP-2577) in preclinical animal studies. This document is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and pharmacodynamics of this novel inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Introduction to this compound

Seclidemstat is a potent, non-competitive, and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers and implicated in oncogenesis through the epigenetic regulation of gene expression.[1][2] By inhibiting LSD1, seclidemstat alters gene expression patterns that drive tumor growth and survival.[1] Preclinical studies have demonstrated its potential as a therapeutic agent in various malignancies, particularly in pediatric sarcomas such as Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma.[3][4] Seclidemstat has been investigated as a single agent and in combination with other chemotherapeutic agents.[2] It is orally bioavailable, which offers a significant advantage for clinical development.[5]

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of this compound in various preclinical animal models.

Table 1: Intraperitoneal Administration of this compound in Xenograft Models

Animal ModelCancer TypeDosageDosing ScheduleVehicleReference
Mouse (Xenograft)Ewing Sarcoma (EwS)100 mg/kg/dayDaily for 28 days1.6% DMA, 5% ethanol, 45% PEG400, 48.4% PBS (pH 8)[4]
Mouse (Xenograft)Rhabdomyosarcoma (RMS)100 mg/kg/dayDaily for 28 days1.6% DMA, 5% ethanol, 45% PEG400, 48.4% PBS (pH 8)[3][4]
Mouse (Xenograft)Osteosarcoma (OS)100 mg/kg/dayDaily for 28 days1.6% DMA, 5% ethanol, 45% PEG400, 48.4% PBS (pH 8)[3][4]

Table 2: Oral Administration of this compound

Animal ModelCancer TypeDosageDosing ScheduleVehicleReference
N/AAdvanced Solid TumorsN/A (Preclinical data supported clinical trials)Twice dailyN/A[6]
N/AEwing SarcomaN/A (Preclinical data supported clinical trials)DailyN/A[2]

Experimental Protocols

Protocol for Intraperitoneal (IP) Administration in Mice

This protocol is adapted from studies evaluating seclidemstat in pediatric sarcoma xenograft models.[4]

Materials:

  • This compound powder

  • Dimethylacetamide (DMA)

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG400)

  • Phosphate Buffered Saline (PBS), pH 8.0

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin syringes with 28-30G needle

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle solution consisting of 1.6% DMA, 5% ethanol, 45% PEG400, and 48.4% PBS (pH 8.0).

    • For example, to prepare 10 mL of vehicle:

      • Add 160 µL of DMA.

      • Add 500 µL of ethanol.

      • Add 4.5 mL of PEG400.

      • Add 4.84 mL of PBS (pH 8.0).

    • Vortex thoroughly to ensure a homogenous solution.

  • Seclidemstat Formulation:

    • Calculate the required amount of this compound based on the number of animals and the 100 mg/kg dose.

    • Weigh the calculated amount of seclidemstat powder and add it to the prepared vehicle.

    • Vortex or sonicate until the compound is completely dissolved. Prepare this solution fresh daily.

  • Animal Dosing:

    • Weigh each mouse to determine the exact volume of the drug solution to be administered. The injection volume should be approximately 10 µL/g of body weight.

    • Restrain the mouse by scruffing the neck to expose the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).

    • Slowly inject the calculated volume of the seclidemstat solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

General Protocol for Oral Gavage (PO) Administration in Mice

This is a general protocol as specific preclinical oral formulations of seclidemstat are not detailed in the available literature.

Materials:

  • This compound powder

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water

  • Oral gavage needles (20-22G, ball-tipped)

  • Sterile syringes (1 mL)

  • Animal scale

Procedure:

  • Seclidemstat Formulation:

    • Prepare a suspension of seclidemstat in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dosage and a standard gavage volume (e.g., 100 µL per 10g of body weight).

    • Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Animal Dosing:

    • Weigh each mouse to determine the precise volume for administration.

    • Gently restrain the mouse and hold it in an upright position.

    • Measure the distance from the corner of the mouse's mouth to the tip of the sternum to estimate the correct insertion depth for the gavage needle.

    • Gently insert the ball-tipped gavage needle into the esophagus. Do not force the needle.

    • Once the needle is in place, slowly administer the seclidemstat suspension.

    • Carefully remove the needle and return the mouse to its cage.

    • Observe the animal for any signs of distress or incorrect administration (e.g., coughing).

Tumor Growth Monitoring

Materials:

  • Digital calipers

  • Animal scale

  • Recording sheet

Procedure:

  • Tumor measurements should be taken 2-3 times per week.

  • Measure the length (L) and width (W) of the tumor using digital calipers.

  • Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .

  • Record the tumor volume, body weight, and general health observations for each animal at each time point.

  • Euthanize animals if the tumor volume exceeds a predetermined size (e.g., 2000 mm³) or if there are signs of significant distress or weight loss (e.g., >20%).

Animal Monitoring for Toxicity

Procedure:

  • Observe the animals daily for any signs of toxicity, including:

    • Changes in body weight (measure 2-3 times per week).

    • Changes in appearance (e.g., ruffled fur, hunched posture).

    • Changes in behavior (e.g., lethargy, reduced activity).

    • Signs of dehydration or malnutrition.

  • Establish clear endpoints for euthanasia based on the severity of adverse effects, in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

Signaling Pathway of LSD1 Inhibition by Seclidemstat

LSD1_Inhibition cluster_nucleus Nucleus LSD1 LSD1/KDM1A CoREST CoREST LSD1->CoREST Me_H3K4 H3K4me1/2 (Active Chromatin) H3K4 H3K4 (Inactive Chromatin) Histone Histone H3 Histone->Me_H3K4 Me_H3K4->H3K4 Oncogenes Oncogene Transcription Me_H3K4->Oncogenes Activation H3K4->Oncogenes Repression TumorGrowth Tumor Growth & Survival Oncogenes->TumorGrowth Seclidemstat Seclidemstat Seclidemstat->LSD1 Inhibits

Caption: Mechanism of Seclidemstat as an LSD1 inhibitor.

Experimental Workflow for Preclinical Efficacy Study

Preclinical_Workflow start Start xenograft Establish Tumor Xenografts in Immunocompromised Mice start->xenograft randomize Randomize Mice into Treatment & Control Groups xenograft->randomize treatment Administer Seclidemstat (IP or PO) randomize->treatment control Administer Vehicle Control randomize->control monitor Monitor Tumor Growth & Animal Health treatment->monitor control->monitor endpoint Reach Study Endpoint (e.g., Tumor Size, Time) monitor->endpoint analysis Collect Tissues & Perform Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy studies of Seclidemstat.

References

Application Notes and Protocols: Cell Viability Assays with Seclidemstat Mesylate in DSRCT Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmoplastic Small Round Cell Tumor (DSRCT) is a rare and aggressive soft tissue sarcoma predominantly affecting adolescents and young adults.[1] It is characterized by the chromosomal translocation t(11;22)(p13;q12), which results in the formation of the oncogenic fusion protein EWSR1-WT1. This chimeric transcription factor is the primary driver of DSRCT pathogenesis. Seclidemstat (SP-2577), a potent and orally bioavailable inhibitor of Lysine-Specific Demethylase 1 (LSD1), has shown promise as a therapeutic agent in various cancers, including those with FET-fusion oncoproteins like DSRCT.[2][3] This document provides detailed application notes and protocols for assessing the effects of Seclidemstat mesylate on the viability of DSRCT cell lines.

Mechanism of Action

Seclidemstat is a non-competitive, reversible inhibitor of LSD1, a histone demethylase that plays a crucial role in transcriptional regulation.[4] In DSRCT, the EWSR1-WT1 fusion oncoprotein is thought to recruit the Nucleosome Remodeling and Deacetylase (NuRD) complex, of which LSD1 is a component, to regulate the expression of target genes that drive oncogenesis.[5] By inhibiting LSD1, Seclidemstat disrupts the transcriptional activity of EWSR1-WT1, leading to a reversal of its oncogenic signature and subsequent reduction in cell viability.[6] One of the key downstream pathways affected by EWSR1-WT1 is the upregulation of the Cyclin D-CDK4/6-RB axis, which promotes cell cycle progression.[6]

Data Presentation

The following table summarizes the reported 50% inhibitory concentration (IC50) values of Seclidemstat in two commonly used DSRCT cell lines, JN-DSRCT-1 and BER, after a 96-hour treatment period.

Cell LineSeclidemstat IC50 RangeReference
JN-DSRCT-1500 nM - 1.5 µM[6]
BER500 nM - 1.5 µM[6]

Experimental Protocols

DSRCT Cell Culture

This protocol outlines the standard procedure for culturing JN-DSRCT-1 and BER cell lines.

Materials:

  • JN-DSRCT-1 or BER cell lines

  • DMEM/F12 medium[2][7]

  • Fetal Bovine Serum (FBS), heat-inactivated[2][7]

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[2][7]

  • L-Glutamine[2][7]

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Tissue culture flasks, plates, and other sterile consumables

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.[2][7]

  • Thaw cryopreserved DSRCT cells rapidly in a 37°C water bath.

  • Transfer the thawed cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed the cells into a T-75 tissue culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth and passage the cells when they reach 80-90% confluency. For passaging, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio in fresh flasks with complete growth medium.

Cell Viability Assay using CellTiter-Glo®

This protocol describes the determination of DSRCT cell viability after treatment with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • DSRCT cells (JN-DSRCT-1 or BER)

  • Complete growth medium

  • This compound, stock solution in DMSO

  • 96-well white, opaque, tissue-culture treated plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest DSRCT cells and perform a cell count.

    • Seed the cells in a 96-well white, opaque plate at a density of 10,000 cells per well in 100 µL of complete growth medium.[6]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 10 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Carefully remove 50 µL of media from each well and add 50 µL of the prepared Seclidemstat dilutions. Include vehicle control (DMSO) wells.

    • Incubate the plate for 96 hours at 37°C and 5% CO2.[6]

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from control wells (medium only) from all experimental readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability data against the logarithm of the Seclidemstat concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Seclidemstat_Signaling_Pathway cluster_nucleus Nucleus EWSR1-WT1 EWSR1-WT1 NuRD Complex NuRD Complex EWSR1-WT1->NuRD Complex recruits LSD1 LSD1 LSD1->NuRD Complex component of Target Gene Promoters Target Gene Promoters NuRD Complex->Target Gene Promoters binds to Cyclin D Cyclin D Target Gene Promoters->Cyclin D upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates RB RB CDK4/6->RB phosphorylates pRB pRB CDK4/6->pRB E2F E2F RB->E2F inhibits Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes pRB->E2F releases Seclidemstat Seclidemstat Seclidemstat->LSD1 inhibits

Caption: Seclidemstat inhibits LSD1, disrupting EWSR1-WT1's oncogenic signaling.

Cell_Viability_Workflow start Start seed_cells Seed DSRCT cells in 96-well plate (10,000 cells/well) start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_seclidemstat Treat with Seclidemstat (serial dilutions) incubate_24h->treat_seclidemstat incubate_96h Incubate for 96 hours treat_seclidemstat->incubate_96h add_celltiter_glo Add CellTiter-Glo® Reagent incubate_96h->add_celltiter_glo shake_plate Shake for 2 minutes add_celltiter_glo->shake_plate incubate_10min Incubate for 10 minutes shake_plate->incubate_10min read_luminescence Measure Luminescence incubate_10min->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing DSRCT cell viability with Seclidemstat.

References

Application Notes and Protocols: Seclidemstat Mesylate in Myxoid Liposarcoma Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical use of seclidemstat mesylate (SP-2577), a potent and orally bioavailable inhibitor of lysine-specific demethylase 1 (LSD1), in myxoid liposarcoma models.[1] The information is intended to guide researchers in designing and executing further preclinical studies.

Introduction

Myxoid liposarcoma is a common type of soft tissue sarcoma characterized by a specific chromosomal translocation, most commonly t(12;16)(q13;p11), which results in the FUS-DDIT3 fusion oncoprotein. This fusion protein is a key driver of tumorigenesis. Seclidemstat is a novel, selective, and reversible LSD1 inhibitor that has shown potential antineoplastic activity in various cancers, including FET-translocated sarcomas like myxoid liposarcoma.[2][3] Seclidemstat works by inhibiting both the catalytic and scaffolding functions of LSD1, an enzyme that plays a crucial role in the development and progression of certain cancers.[3][4] Preclinical studies have demonstrated its ability to induce transcriptomic reprogramming and cytotoxicity in multiple fusion-positive sarcoma cell lines.[5][6][7]

Data Presentation

In Vitro Efficacy of Seclidemstat in Myxoid Liposarcoma Cell Lines

Seclidemstat has been evaluated for its in vitro potency against various myxoid liposarcoma cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

Cell LineSeclidemstat (SP-2577) IC50SP-2509 (related compound) IC50Reference
1765-92450 nM - 1.1 µM500 - 850 nM[8]
402-91450 nM - 1.1 µM500 - 850 nM[8]
DL221Resistant (IC50 > 30 µM)Resistant[8]

Note: The variability in potency across different cell lines suggests that the sensitivity to seclidemstat may be influenced by specific cellular contexts. The DL221 cell line showed resistance to the treatment.[8]

Signaling Pathway and Mechanism of Action

Seclidemstat's mechanism of action in myxoid liposarcoma is linked to its inhibition of LSD1, which is recruited by FET-fusion oncoproteins like FUS-DDIT3. By inhibiting LSD1, seclidemstat disrupts the transcriptional activity of these oncogenic fusion proteins, leading to a reversal of their gene expression signatures and subsequent anti-tumor effects.[5][8]

Seclidemstat_Mechanism_of_Action FUS_DDIT3 FUS-DDIT3 Fusion Oncoprotein LSD1 LSD1 FUS_DDIT3->LSD1 recruits Chromatin Chromatin LSD1->Chromatin demethylates Inhibition Inhibition Oncogenic_Transcription Oncogenic Transcription Chromatin->Oncogenic_Transcription enables Tumor_Growth Tumor Growth & Survival Oncogenic_Transcription->Tumor_Growth Seclidemstat Seclidemstat (SP-2577) Seclidemstat->LSD1 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Myxoid Liposarcoma Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Transcriptomics RNA Sequencing (Gene Expression Analysis) Cell_Culture->Transcriptomics Xenograft_Model Xenograft/PDX Model Development Treatment Seclidemstat Treatment Xenograft_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Efficacy_Analysis Efficacy Analysis Tumor_Monitoring->Efficacy_Analysis

References

Preparing Seclidemstat Mesylate for In Vitro Success: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the preparation and use of Seclidemstat mesylate (SP-2577 mesylate) in a variety of in vitro experimental settings. This document is intended to serve as a comprehensive resource to ensure reproducible and accurate results in studies investigating the therapeutic potential of this potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Quantitative Data Summary

This compound's efficacy and solubility are key parameters for successful experimental design. The following table summarizes essential quantitative data for this compound.

ParameterValueNotes
IC₅₀ 13 nMHalf-maximal inhibitory concentration against LSD1/KDM1A in cell-free assays.[1][2]
Kᵢ 31 nMInhibitor constant for LSD1/KDM1A.[2]
Solubility in DMSO 53.33 mg/mL (97.49 mM)[2]Use of fresh, non-hygroscopic DMSO is crucial as moisture can reduce solubility.[1][2] Ultrasonic assistance may be required.[2]
Solubility in Water < 0.1 mg/mL (Insoluble)[1][2]
Solubility in Ethanol < 1 mg/mL (Insoluble)[1]
Effective In Vitro Concentration 0.013 - 3 µMEffective concentrations can vary depending on the cell line and experimental endpoint.[1][2]
Molar Mass 450.94 g/mol (Seclidemstat base)[3]

Mechanism of Action and Signaling Pathways

Seclidemstat is a non-competitive and reversible inhibitor of LSD1, a key enzyme involved in epigenetic regulation.[2][4] By inhibiting LSD1, Seclidemstat blocks both its enzymatic and scaffolding functions, leading to the reprogramming of gene expression that underpins tumor growth and immune evasion.[3] This activity impacts several critical signaling pathways, including the activation of the IFNβ pathway, promotion of PD-L1 expression, and modulation of NOTCH signaling and the epithelial-to-mesenchymal transition (EMT).[1][5]

Seclidemstat_Mechanism Seclidemstat (SP-2577) Mechanism of Action Seclidemstat Seclidemstat (SP-2577 mesylate) LSD1 LSD1/KDM1A Seclidemstat->LSD1 Inhibits Gene_Expression Altered Gene Expression LSD1->Gene_Expression Regulates IFN_Pathway IFNβ Pathway Activation Gene_Expression->IFN_Pathway PDL1 PD-L1 Expression Gene_Expression->PDL1 NOTCH NOTCH Signaling Modulation Gene_Expression->NOTCH EMT EMT Modulation Gene_Expression->EMT Immune_Response Enhanced Anti-Tumor Immunity IFN_Pathway->Immune_Response PDL1->Immune_Response Tumor_Suppression Tumor Growth Inhibition NOTCH->Tumor_Suppression EMT->Tumor_Suppression Stock_Solution_Workflow Workflow for this compound Stock Preparation Weigh Weigh Seclidemstat Mesylate Powder Add_DMSO Add Sterile DMSO Weigh->Add_DMSO Vortex Vortex/Sonicate to Dissolve Add_DMSO->Vortex Filter Sterile Filter (0.22 µm) Vortex->Filter Aliquot Aliquot into Single-Use Tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Seclidemstat Mesylate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Seclidemstat mesylate (also known as SP-2577 or SP-2509) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Seclidemstat is a potent, reversible, and noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) with an IC50 of approximately 13 nM.[1][2] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. By inhibiting LSD1, Seclidemstat can reprogram gene expression patterns that sustain tumor proliferation and immune evasion.[3] It has been shown to be effective in various cancers, including Ewing sarcoma and other fusion-positive sarcomas, by disrupting the transcriptional activity of oncogenic fusion proteins like EWSR1::FLI1.[4][5]

Q2: My cancer cell line has developed resistance to Seclidemstat. What are the known mechanisms of resistance?

Several mechanisms of acquired resistance to Seclidemstat and other LSD1 inhibitors have been identified in different cancer types. These typically do not involve mutations in the drug's target, KDM1A/LSD1.[6][7] Key mechanisms include:

  • Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), ABCC3, and ABBC5, can lead to increased drug efflux from the cancer cells, reducing the intracellular concentration of Seclidemstat.[6][7]

  • Mitochondrial Dysfunction: In Ewing sarcoma, resistance has been linked to mitochondrial dysfunction, specifically through loss-of-function mutations in genes required for the mitochondrial electron transport chain (ETC) complexes III and IV.[4][8][9][10] This dysfunction alters the transcriptional program and blunts the cellular response to Seclidemstat.[4][8][10]

  • Transcriptional Reprogramming: Cancer cells can undergo a transdifferentiation into a state that is less dependent on the pathways targeted by Seclidemstat. For example, in small cell lung cancer (SCLC), resistance can emerge through a shift to a TEAD4-driven mesenchymal-like transcriptional state.[11]

  • Alterations in Transcriptional Repressors: Decreased expression of the transcriptional repressor RCOR1/CoREST has been observed in Seclidemstat-resistant Ewing sarcoma cells.[6][7]

Q3: How can I determine which resistance mechanism is present in my cell line?

To identify the specific mechanism of resistance in your experimental model, a combination of the following approaches is recommended:

  • Gene Expression Analysis (qRT-PCR or RNA-Seq): Profile the expression of genes associated with known resistance mechanisms, such as ABCB1, ABCC3, ABBC5, genes encoding components of mitochondrial ETC complexes III and IV, and markers of mesenchymal transition (e.g., VIM, ZEB1). A significant upregulation of ABC transporters or mesenchymal markers, or downregulation of ETC components, would be indicative of these respective resistance mechanisms.

  • Protein Expression Analysis (Western Blot or Flow Cytometry): Confirm changes in protein levels for the identified genes. For example, increased protein expression of ABCB1 on the cell surface can be detected by western blot or flow cytometry.

  • Functional Assays:

    • Drug Efflux Assay: To confirm the role of ABC transporters, you can perform a drug efflux assay using a fluorescent substrate of these pumps (e.g., Calcein-AM). Increased efflux that can be reversed by a known ABC transporter inhibitor (e.g., verapamil) would confirm this mechanism.

    • Mitochondrial Function Assays: Assess mitochondrial respiration and membrane potential to determine if mitochondrial dysfunction is a contributing factor.

  • Whole Exome or Genome Sequencing: While less common for acquired resistance to Seclidemstat, sequencing can identify mutations in genes related to mitochondrial function or other signaling pathways.

Troubleshooting Guides

Issue 1: Decreased sensitivity to Seclidemstat (Increased IC50)

If you observe a significant increase in the IC50 value of Seclidemstat in your cell line, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Steps

  • Upregulation of ABC Transporters:

    • Confirm Upregulation: Perform qRT-PCR and Western blot to check for increased expression of ABCB1, ABCC3, and ABCC5.

    • Functional Validation: Conduct a Calcein-AM efflux assay.

    • Overcoming Strategy: Co-treatment with an ABC transporter inhibitor (e.g., verapamil) should restore sensitivity to Seclidemstat.

  • Mitochondrial Dysfunction:

    • Assess Mitochondrial Health: Use assays to measure mitochondrial oxygen consumption and membrane potential.

    • Gene Expression Analysis: Check for downregulation of genes in mitochondrial ETC complexes III and IV.

    • Overcoming Strategy: While still an area of active research, strategies to restore mitochondrial function could potentially re-sensitize cells to Seclidemstat.

  • Transcriptional Reprogramming (Mesenchymal-like State):

    • Marker Analysis: Perform qRT-PCR and Western blot for mesenchymal markers (e.g., Vimentin, N-cadherin) and neuroendocrine markers (in the context of SCLC).

    • Pathway Analysis: Investigate the activity of the Hippo-YAP-TEAD pathway.

    • Overcoming Strategy: Combination therapy with a YAP-TEAD inhibitor has shown promise in overcoming this form of resistance.

Issue 2: Heterogeneous Response to Seclidemstat Treatment

If you observe a subpopulation of cells that are resistant to Seclidemstat treatment, this could indicate the emergence of a resistant clone.

Potential Cause & Troubleshooting Steps

  • Clonal Selection: The initial cell population may have had a pre-existing subpopulation with a resistance mechanism, which was then selected for during treatment.

    • Isolate Resistant Clones: Use single-cell cloning to isolate and expand the resistant population.

    • Characterize Resistance Mechanism: Apply the methods described in FAQ Q3 to the resistant clones to identify the mechanism of resistance.

    • Targeted Combination Therapy: Based on the identified mechanism, apply a targeted combination therapy to the heterogeneous population.

Data Presentation

Table 1: Changes in IC50 Values in Seclidemstat-Resistant Cell Lines

Cell LineCancer TypeResistance MechanismFold Increase in IC50Reference
A673-SPREwing SarcomaUpregulation of ABC Transporters6.3[6][7]
A2780pacROvarian CancerUpregulation of ABCB17.49 (cross-resistance)[12]
A2780olapROvarian CancerUpregulation of ABCB136.95 (cross-resistance)[12]

Table 2: Gene Expression Changes in Seclidemstat-Resistant Cell Lines

GeneCell LineCancer TypeFold Change in ExpressionResistance MechanismReference
ABCB1A2780olapROvarian Cancer>1000Upregulation of ABC Transporters[12]
ABCB1A2780pacROvarian Cancer>1000Upregulation of ABC Transporters[12]
TEAD4SCLC cell linesSmall Cell Lung CancerUpregulatedTranscriptional Reprogramming[11]
RCOR1/CoRESTA673-SPREwing SarcomaDecreasedAlteration in Transcriptional Repressors[6][7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK-8) to Determine IC50
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Plot the percentage of cell viability versus the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot for ABCB1 Expression
  • Protein Extraction: Lyse Seclidemstat-sensitive and -resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 (e.g., clone C219) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the ABCB1 signal to the loading control.

Protocol 3: CRISPR-Cas9 Screen to Identify Resistance Genes
  • Library Transduction: Transduce a population of cancer cells with a genome-wide CRISPR-Cas9 knockout library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single guide RNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Baseline Cell Population: Collect a sample of the cell population before drug treatment to serve as a baseline for guide RNA representation.

  • Drug Treatment: Treat the remaining cell population with a concentration of Seclidemstat that results in significant cell killing (e.g., IC80).

  • Resistant Population Expansion: Allow the surviving cells to proliferate and expand.

  • Genomic DNA Extraction: Extract genomic DNA from both the baseline and the Seclidemstat-resistant cell populations.

  • PCR Amplification and Sequencing: Amplify the guide RNA sequences from the genomic DNA using PCR and perform next-generation sequencing to determine the representation of each guide RNA in both populations.

  • Data Analysis: Identify guide RNAs that are significantly enriched in the resistant population compared to the baseline. The genes targeted by these guide RNAs are candidate genes for conferring resistance to Seclidemstat.

Visualizations

Seclidemstat_Resistance_Mechanisms cluster_cell Cancer Cell cluster_nucleus cluster_resistance Resistance Mechanisms Seclidemstat Seclidemstat LSD1 LSD1 Seclidemstat->LSD1 Inhibits ABC_Transporter ABC Transporter (e.g., ABCB1) Seclidemstat->ABC_Transporter Efflux LSD1_in_nucleus LSD1 LSD1->LSD1_in_nucleus Translocates Nucleus Nucleus Oncogenic\nTranscription Oncogenic Transcription LSD1_in_nucleus->Oncogenic\nTranscription Represses Cell Proliferation Cell Proliferation Oncogenic\nTranscription->Cell Proliferation Drives Mitochondrial_Dysfunction Mitochondrial Dysfunction Blunted Drug\nResponse Blunted Drug Response Mitochondrial_Dysfunction->Blunted Drug\nResponse Leads to TEAD4 TEAD4 Activation Mesenchymal\nTransition Mesenchymal Transition TEAD4->Mesenchymal\nTransition Drives

Caption: Overview of Seclidemstat action and resistance pathways.

Overcoming_Resistance cluster_resistance_mechanisms Identified Resistance Mechanism cluster_combination_therapies Combination Therapy Strategy ABC_Upregulation ABC Transporter Upregulation ABC_Inhibitor ABC Transporter Inhibitor (e.g., Verapamil) ABC_Upregulation->ABC_Inhibitor Targeted by HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) ABC_Upregulation->HDAC_Inhibitor Potentially Synergizes with Mito_Dysfunction Mitochondrial Dysfunction Mito_Support Mitochondrial Support Agents (Investigational) Mito_Dysfunction->Mito_Support Potentially Targeted by TEAD4_Activation TEAD4-driven Mesenchymal State YAP_TEAD_Inhibitor YAP-TEAD Inhibitor TEAD4_Activation->YAP_TEAD_Inhibitor Targeted by Outcome Restored Sensitivity to Seclidemstat ABC_Inhibitor->Outcome Mito_Support->Outcome YAP_TEAD_Inhibitor->Outcome HDAC_Inhibitor->Outcome Experimental_Workflow cluster_characterization Mechanism Characterization cluster_identification Mechanism Identification cluster_strategy Overcoming Strategy start Observation of Resistance (Increased IC50) qRT_PCR qRT-PCR / RNA-Seq start->qRT_PCR Western_Blot Western Blot start->Western_Blot Functional_Assay Functional Assays (e.g., Efflux, Mitochondrial) start->Functional_Assay ABC_up ABC Upregulation qRT_PCR->ABC_up Transcriptional_reprog Transcriptional Reprogramming qRT_PCR->Transcriptional_reprog Western_Blot->ABC_up Functional_Assay->ABC_up Mito_dys Mitochondrial Dysfunction Functional_Assay->Mito_dys Combination_Therapy Combination Therapy ABC_up->Combination_Therapy Mito_dys->Combination_Therapy Transcriptional_reprog->Combination_Therapy

References

Identifying and mitigating off-target effects of Seclidemstat mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Seclidemstat mesylate. The information provided is intended to help identify and mitigate potential off-target effects to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, reversible, and non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It functions by targeting both the enzymatic and scaffolding functions of LSD1. By inhibiting LSD1, Seclidemstat can reprogram gene expression patterns that are crucial for tumor proliferation and immune evasion.[1]

Q2: What are the known on-target effects of this compound?

The primary on-target effect of Seclidemstat is the inhibition of LSD1's demethylase activity, particularly on histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] This leads to alterations in gene expression. In the context of specific cancers like Ewing sarcoma, Seclidemstat has been shown to disrupt the transcriptional activity of fusion oncoproteins such as EWSR1::FLI1.[4][5][6]

Q3: Are there known or suspected off-target effects of this compound?

While specific, comprehensively documented off-target interactions of Seclidemstat are not extensively published, general concerns for off-target effects exist for several reasons:

  • Hydrazide Moiety: Seclidemstat contains a hydrazide functional group, which can be reactive and may lead to non-specific interactions with other proteins or cellular components.[7][8][9][10][11][12][13]

  • Clinical Adverse Events: Clinical trials of Seclidemstat have reported adverse events such as infection, hypotension, atrial fibrillation, and elevated creatinine, which may be indicative of on-target or off-target effects.[14]

  • LSD1 Inhibitor Class Effects: The broader class of LSD1 inhibitors has been associated with challenges regarding efficacy and safety in early-phase studies, suggesting the potential for off-target activities.[1]

Q4: How can I experimentally identify potential off-target effects of this compound in my model system?

Several robust methods can be employed to identify off-target interactions:

  • Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (Thermal Proteome Profiling - TPP): This is a powerful, unbiased method to identify direct protein targets and off-targets in a cellular context by measuring changes in protein thermal stability upon drug binding.[15][16][17][18][19]

  • Kinome Scanning: A broad panel of kinases can be screened to assess for any off-target kinase inhibition, as kinases are common off-targets for small molecule inhibitors.

  • Chemical Proteomics: This approach uses a tagged version of the compound or an activity-based probe to pull down interacting proteins for identification by mass spectrometry.

  • RNA-Sequencing (RNA-Seq): Global transcriptomic analysis can reveal changes in gene expression that are not explained by the on-target mechanism, suggesting potential off-target signaling pathways.[20][21][22][23]

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Cell Toxicity or Phenotype Seclidemstat may be interacting with an off-target protein crucial for cell viability in your specific cell line.Perform a dose-response curve to determine the IC50. If toxicity is observed at concentrations significantly different from the expected on-target IC50 for LSD1, consider off-target effects. Use CETSA-MS or chemical proteomics to identify potential off-target binders.
Inconsistent Results Between Batches The hydrazide moiety of Seclidemstat may be unstable or reactive under certain storage or experimental conditions, leading to batch-to-batch variability.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. Consider including a positive and negative control compound in your assays.
Discrepancy between Biochemical and Cellular Assay Results Off-target effects in the cellular environment that are not present in a purified biochemical assay. This could be due to interactions with other proteins, cellular metabolism of the compound, or effects on cellular pathways.Validate on-target engagement in cells using CETSA. Use RNA-seq to compare gene expression changes with known LSD1 target genes.
Activation of Unexpected Signaling Pathways Seclidemstat might be activating or inhibiting an off-target protein that is part of a different signaling cascade.Perform a phosphoproteomics or kinome profiling experiment to identify aberrantly activated pathways.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueReference
Target LSD1/KDM1A[24]
IC50 ~13 nM[24]
Ki ~31 nM[24]

Table 2: Reported Adverse Events in Clinical Trials (Selected)

Adverse Event (Grade 1/2)FrequencyReference
Hypotension3 patients[14]
Atrial Fibrillation1 patient[14]
Elevated Creatinine6 patients[14]
Nausea6 patients[14]
Constipation5 patients[14]
Adverse Event (Grade 3 or higher) Frequency Reference
Infection3 patients[14]
Hypotension1 patient[14]
Atrial Fibrillation1 patient[14]

Experimental Protocols & Visualizations

Signaling Pathway and Experimental Workflows

On_Target_Pathway Seclidemstat Seclidemstat mesylate LSD1 LSD1 (KDM1A) Seclidemstat->LSD1 Inhibition Histones Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Histones Demethylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Tumor_Suppression Tumor Growth Inhibition Gene_Expression->Tumor_Suppression Immune_Modulation Immune Modulation Gene_Expression->Immune_Modulation

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_experimental Experimental Approach Start Start with Unexpected Phenotype CETSA CETSA-MS (Thermal Proteome Profiling) Start->CETSA Kinome_Scan Kinome Scanning Start->Kinome_Scan RNA_Seq RNA-Sequencing Start->RNA_Seq Proteomics Chemical Proteomics Start->Proteomics Identify_Off_Targets Identify Potential Off-Targets CETSA->Identify_Off_Targets Kinome_Scan->Identify_Off_Targets RNA_Seq->Identify_Off_Targets Proteomics->Identify_Off_Targets Validate Validate Off-Targets (e.g., siRNA, CRISPR) Identify_Off_Targets->Validate Mitigate Mitigate Effects (e.g., dose adjustment, structural modification) Validate->Mitigate

Caption: Workflow for identifying and mitigating off-target effects.

Detailed Methodologies

1. Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol outlines the general steps for performing a CETSA experiment coupled with mass spectrometry (Thermal Proteome Profiling - TPP) to identify potential off-targets of this compound.

a. Cell Culture and Treatment:

  • Culture your cells of interest to ~80% confluency.

  • Treat cells with either vehicle control (e.g., DMSO) or a saturating concentration of this compound for a predetermined time (e.g., 1-2 hours).

b. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Immediately cool the samples on ice.

c. Lysis and Protein Solubilization:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen followed by thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

d. Sample Preparation for Mass Spectrometry:

  • Carefully collect the supernatant containing the soluble proteins.

  • Perform a protein concentration assay (e.g., BCA assay).

  • Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

e. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.

  • For each protein, plot the relative soluble fraction as a function of temperature for both vehicle and Seclidemstat-treated samples.

  • A significant shift in the melting curve of a protein in the presence of Seclidemstat indicates a direct interaction.

2. Western Blotting for LSD1 Target Engagement

This protocol is for confirming the on-target engagement of Seclidemstat with LSD1 in a cellular context.

a. Cell Treatment and Lysis:

  • Treat cells with a dose-range of this compound for a specific duration.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

b. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against LSD1 (e.g., Cell Signaling Technology #2139) overnight at 4°C.[25]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • As a loading control, probe the membrane for a housekeeping protein like beta-actin or GAPDH.

c. Analysis:

  • Quantify the band intensities using densitometry software.

  • A decrease in the expression of downstream markers of LSD1 activity (e.g., an increase in H3K4me2) with increasing Seclidemstat concentration would confirm on-target engagement.

3. RNA-Sequencing for Off-Target Gene Expression Analysis

This protocol provides a general workflow for using RNA-seq to identify gene expression changes indicative of off-target effects.

a. Experimental Design and Sample Collection:

  • Treat cells with vehicle control and this compound at a relevant concentration and time point. Include multiple biological replicates for each condition.

  • Harvest the cells and immediately lyse them in a buffer suitable for RNA extraction (e.g., TRIzol).

b. RNA Extraction and Library Preparation:

  • Extract total RNA using a standard protocol or a commercial kit.

  • Assess RNA quality and quantity (e.g., using a Bioanalyzer).

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, and adapter ligation.

c. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Perform quality control on the raw sequencing reads.

  • Align the reads to a reference genome.

  • Quantify gene expression levels to generate a count matrix.

  • Perform differential gene expression analysis between Seclidemstat-treated and vehicle-treated samples.

  • Conduct pathway analysis and gene set enrichment analysis on the differentially expressed genes to identify signaling pathways that are unexpectedly altered. Compare these with known LSD1-regulated pathways to distinguish on-target from potential off-target effects.[22][23]

References

Technical Support Center: Seclidemstat Mesylate In Vitro Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Seclidemstat mesylate in vitro. Our goal is to help you achieve reliable and reproducible experimental results by providing practical guidance on improving the solubility and stability of this potent LSD1 inhibitor.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My this compound precipitated out of solution after I diluted my DMSO stock in aqueous buffer or cell culture medium. What should I do?

Answer:

Precipitation is a common issue with poorly soluble compounds when transitioning from a high-concentration DMSO stock to an aqueous environment. Here are several strategies to troubleshoot this problem:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but not so high as to induce cellular toxicity. It is crucial to determine the maximum DMSO concentration tolerated by your specific cell line.

  • Use a Co-solvent System: For preparing working solutions, consider a co-solvent system. A stock solution can be prepared in DMSO, then further diluted in a mixture of PEG300 and Tween 80 before the final dilution in an aqueous buffer or medium.[1] This approach can help to maintain the compound in solution.

  • Lower the Working Concentration: Seclidemstat has been reported to have solubility issues at concentrations as high as 100 μM in some in vitro assays.[2] Consider using a lower maximum concentration for your experiments. Successful in vitro studies have been conducted using Seclidemstat at concentrations of 1 μM and 3 μM.[1]

  • Pre-warm the Aqueous Medium: Before adding the this compound stock solution, gently pre-warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C). Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While the mesylate salt form generally improves aqueous solubility compared to the free base, the pH of your final solution can still have an impact.[3][4] If compatible with your experimental design, you can test a range of pH values for your buffer system to identify the optimal pH for solubility.

Question 2: I am concerned about the stability of this compound in my in vitro assay over a long incubation period. How can I assess and improve its stability?

Answer:

Ensuring the stability of your compound throughout the duration of your experiment is critical for obtaining accurate results.

  • Assess Stability Under Experimental Conditions: It is recommended to perform a preliminary stability study under your specific experimental conditions (e.g., temperature, pH, and media components). One study indicated that approximately 72% of Seclidemstat remained after 6 days in an aqueous buffer, suggesting some degree of instability.[5] You can monitor the concentration of Seclidemstat over time using a stability-indicating analytical method like HPLC.

  • Control Temperature: Store stock solutions and handle the compound at the recommended temperatures to minimize degradation. This compound powder is typically stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in a solvent can be stored at -80°C for up to a year.[1]

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh working solutions of this compound immediately before use to minimize the potential for degradation.[1]

  • Incorporate Stabilizing Excipients: Consider the use of excipients that can enhance stability. For example, cyclodextrins can form inclusion complexes with drug molecules, protecting them from degradation. Antioxidants may also be beneficial if the compound is susceptible to oxidation.

  • pH Control: The stability of a compound can be pH-dependent. Maintaining a consistent pH with a suitable buffer system throughout your experiment can help prevent pH-mediated degradation.

Question 3: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility or stability issues?

Answer:

Inconsistent results in cell-based assays can often be traced back to problems with the test compound's solubility and stability.

  • Visual Inspection for Precipitation: Before adding the compound to your cells, visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, particulate matter). If precipitation is observed, the actual concentration of the dissolved compound will be lower and more variable than intended.

  • Filter Sterilization: If you are filter-sterilizing your this compound working solutions, be aware that poorly soluble compounds can sometimes adsorb to the filter membrane, leading to a decrease in the actual concentration. Consider using filters with low protein binding properties.

  • Interaction with Media Components: Components in your cell culture medium, such as serum proteins, can sometimes interact with the compound, affecting its free concentration and activity.

  • Perform Regular Quality Control: Periodically check the concentration and purity of your stock solutions to ensure they have not degraded over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It has a reported solubility of up to 90 mg/mL in DMSO.[1]

Q2: What are the recommended storage conditions for this compound?

A2:

  • Powder: 3 years at -20°C.[1]

  • Stock Solutions in Solvent: 1 year at -80°C, or 1 month at -20°C.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What is the mechanism of action of Seclidemstat?

A3: Seclidemstat is a potent, reversible, and noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[6][7] LSD1 is an enzyme that plays a crucial role in regulating gene expression by demethylating histones.[6] By inhibiting LSD1, Seclidemstat can alter gene expression patterns, leading to anti-tumor activity.[6]

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound are not extensively reported in the public domain. However, mesylate salts of other small molecules have been shown to be susceptible to hydrolysis under acidic or alkaline conditions. Therefore, it is prudent to control the pH of your experimental solutions to minimize potential degradation.

Data Presentation

PropertyValueReference
Solubility in DMSO 90 mg/mL (199.58 mM)[1]
In Vitro Stability ~72% remaining after 6 days in aqueous buffer[5]
Turbidimetric Solubility Potential for precipitation at 100 µM in aqueous buffer[2]
Effective In Vitro Concentration 1 µM and 3 µM in cell culture for 72 hours[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C in solvent[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for spectrophotometric reading)

  • Plate shaker

  • Microplate spectrophotometer

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well plate in triplicate. Include DMSO-only wells as a blank.

  • Rapidly add a larger volume (e.g., 198 µL) of the pre-warmed aqueous buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

  • Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Determine the kinetic solubility limit as the highest concentration that does not show a significant increase in turbidity compared to the blank.

Protocol 2: In Vitro Stability Assay

This protocol outlines a general procedure to assess the stability of this compound in a specific in vitro experimental condition.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Experimental medium (e.g., cell culture medium + 10% FBS)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare the final working solution by diluting the stock solution into the pre-warmed experimental medium to the desired concentration.

  • Immediately take a time-zero (T=0) sample and analyze it by a validated stability-indicating HPLC method to determine the initial concentration.

  • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).

  • Analyze each aliquot by the HPLC method to determine the concentration of this compound remaining.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: this compound Powder stock Prepare 10 mM Stock in DMSO start->stock serial_dil Serial Dilution in DMSO stock->serial_dil plate Aliquot to 96-well Plate serial_dil->plate add_buffer Add Aqueous Buffer plate->add_buffer shake Incubate & Shake add_buffer->shake measure Measure Turbidity shake->measure end End: Determine Kinetic Solubility measure->end

Caption: Workflow for Kinetic Solubility Assay.

troubleshooting_precipitation start Precipitation Observed in Aqueous Solution q1 Is final DMSO concentration >1%? start->q1 a1_yes Reduce DMSO concentration if possible q1->a1_yes Yes a1_no Consider other factors q1->a1_no No q2 Is working concentration high (>10 µM)? a1_yes->q2 a1_no->q2 a2_yes Lower the working concentration q2->a2_yes Yes a2_no Explore formulation strategies q2->a2_no No end_good Solution Remains Clear a2_yes->end_good formulation Use Co-solvents (e.g., PEG300, Tween 80) a2_no->formulation ph_adjust Test different pH values for buffer formulation->ph_adjust temp Pre-warm medium before adding stock ph_adjust->temp temp->end_good

Caption: Troubleshooting Precipitation Issues.

signaling_pathway seclidemstat This compound lsd1 LSD1 (KDM1A) seclidemstat->lsd1 Inhibits demethylation Demethylation lsd1->demethylation histone Histone H3 (H3K4me2/me1) histone->demethylation gene_repression Target Gene Repression demethylation->gene_repression tumor_growth Tumor Cell Growth & Proliferation gene_repression->tumor_growth

Caption: Seclidemstat Mechanism of Action.

References

Troubleshooting unexpected results in Seclidemstat mesylate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Seclidemstat mesylate (SP-2577).

I. General Handling and Storage

Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

Answer: this compound has known solubility challenges, particularly at higher concentrations. For in vitro experiments, it is recommended to use fresh, high-quality dimethyl sulfoxide (DMSO). One supplier suggests a solubility of up to 90 mg/mL in DMSO, but notes that moisture-absorbing DMSO can reduce solubility.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Warm the vial of this compound to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex thoroughly to dissolve the compound. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no precipitates. If precipitates are present, continue vortexing or sonicate briefly.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Question: What are the recommended storage conditions for this compound powder and stock solutions?

Answer:

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solutions in DMSO: Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month to avoid degradation. Repeated freeze-thaw cycles should be avoided.

II. Troubleshooting In Vitro Experiments

Question: My experimental results with Seclidemstat are inconsistent. What are the potential causes and solutions?

Answer: Inconsistent results with small molecule inhibitors like Seclidemstat can arise from several factors:

    • Troubleshooting:

      • Minimize the pre-incubation time of the compound in the media before adding it to the cells.

      • Consider refreshing the media with a new compound during long-term experiments (e.g., >72 hours).

      • If instability is suspected, a stability test of Seclidemstat in your specific cell culture media can be performed using techniques like LC-MS/MS.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular response to treatment.

    • Troubleshooting:

      • Maintain a consistent cell seeding density and passage number for all experiments.

      • Ensure that the serum used is from a consistent lot, as lot-to-lot variability can affect experimental outcomes.

  • Pipetting Errors: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant variations in the final compound concentration.

    • Troubleshooting:

      • Use calibrated pipettes and appropriate pipette tips.

      • Prepare serial dilutions carefully and mix thoroughly at each step.

Question: I am not observing the expected decrease in cell viability in my cancer cell line after treatment with Seclidemstat. What could be the reason?

Answer: A lack of cytotoxic effect could be due to several factors:

  • Cell Line Resistance: Not all cell lines are equally sensitive to LSD1 inhibition. Seclidemstat has shown potent activity in specific cancer types, such as Ewing sarcoma and other FET-rearranged sarcomas. The DL221 myxoid liposarcoma cell line, for example, has been reported to be somewhat resistant to noncompetitive LSD1 inhibitors.

    • Troubleshooting:

      • Verify that your cell line has a known dependency on LSD1 activity or the specific pathways affected by Seclidemstat.

      • Consider testing a positive control cell line known to be sensitive to Seclidemstat.

  • Incorrect Dosing or Duration: The concentration and duration of treatment may be insufficient to induce a cytotoxic effect.

    • Troubleshooting:

      • Perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 in your cell line.

      • Extend the duration of the experiment (e.g., 72 hours or longer), as the effects of epigenetic modifiers can be time-dependent.

  • Scaffolding vs. Catalytic Activity: The anti-tumor effects of Seclidemstat may be linked to its ability to disrupt the scaffolding function of LSD1, in addition to inhibiting its catalytic activity. Assays that only measure enzymatic activity may not fully capture its mechanism of action.

    • Troubleshooting:

      • In addition to viability assays, assess downstream effects of LSD1 inhibition, such as changes in gene expression or histone methylation marks (e.g., H3K4me2).

Question: I am observing unexpected off-target effects. How can I investigate and mitigate these?

Answer: While Seclidemstat is a potent LSD1 inhibitor, the potential for off-target effects should always be considered.

  • Known Off-Targets: LSD1 is structurally similar to monoamine oxidases (MAO-A and MAO-B). Some LSD1 inhibitors also inhibit these enzymes. However, Seclidemstat and its tool compound SP-2509 have been shown to be outliers with high selectivity for LSD1 over MAOs.

    • Troubleshooting:

      • If you suspect off-target effects related to MAO inhibition, you can test for these activities directly or use a more specific MAO inhibitor as a control.

  • General Off-Target Effects: All small molecule inhibitors have the potential for off-target effects.

    • Troubleshooting:

      • Use a structurally related but inactive control compound if available. For example, SP-2513 has been used as an inactive control for the related compound SP-2509.

      • Employ multiple, mechanistically distinct assays to confirm your findings.

      • Consider knockdown or knockout of LSD1 using genetic techniques (e.g., siRNA, CRISPR) to validate that the observed phenotype is on-target.

III. Troubleshooting In Vivo Experiments

Question: What is a recommended formulation for in vivo administration of Seclidemstat?

Answer: A previously used formulation for intraperitoneal (IP) administration in mouse xenograft models is as follows:

  • Vehicle: 1.6% dimethylacetamide (DMA), 5% ethanol, 45% polyethylene glycol 400 (PEG400), and 48.4% phosphate-buffered saline (PBS) with a pH of 8.

  • Administration: The diluted solution was administered once daily for 28 days.

It is crucial to ensure the final formulation is a clear solution and to use it immediately after preparation.

Question: I am observing unexpected toxicity in my animal model. What should I consider?

Answer: Unexpected toxicity in vivo can be a complex issue.

  • Dose and Schedule: The dose and schedule of administration may need to be optimized for your specific model. The previously mentioned study used a dose of 100 mg/kg/day. However, the maximum tolerated dose (MTD) should be determined in your specific animal strain and model.

  • Clinical Observations: Clinical trials with Seclidemstat have been placed on partial clinical hold in the past due to serious adverse events, including a patient death. While the direct translation to preclinical models is not always straightforward, it highlights the potential for severe toxicities.

    • Troubleshooting:

      • Carefully monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, signs of distress).

      • Conduct a dose-escalation study to determine the MTD in your model.

      • Consider reducing the dose or altering the dosing schedule if toxicity is observed.

      • Perform histopathological analysis of major organs to identify any potential organ damage.

IV. Data Presentation

Table 1: In Vitro Potency of Seclidemstat and Related Compounds

CompoundTargetIC50 (nM)Assay TypeReference
Seclidemstat (SP-2577) LSD113Biochemical
SP-2509 LSD113Biochemical
OG-L002 (Irreversible Inhibitor) LSD1--
SP-2513 (Inactive Control) LSD1No activity-
Seclidemstat (SP-2577) MAO-A>10,000Biochemical
Seclidemstat (SP-2577) MAO-B>10,000Biochemical
SP-2509 MAO-A>100,000Biochemical
SP-2509 MAO-B>100,000Biochemical

Note: IC50 values can vary depending on the specific assay conditions.

V. Experimental Protocols

Protocol: Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)

This protocol describes the detection of changes in H3K4me2 levels in cells treated with Seclidemstat.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with Seclidemstat at the desired concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Histone Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a hypotonic lysis buffer.

    • Isolate nuclei by centrifugation.

    • Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).

    • Neutralize the extract and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extract (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Normalization:

    • To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or another loading control.

VI. Visualizations

LSD1_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Catalyzes H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->H3K4me1 Demethylation Gene Target Gene H3K4me1->Gene Represses Transcription Transcription Gene->Transcription Seclidemstat Seclidemstat Seclidemstat->LSD1 Inhibits

Caption: LSD1 signaling pathway and inhibition by Seclidemstat.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: Hypothesis prepare_compound Prepare Seclidemstat Stock Solution (DMSO) start->prepare_compound in_vitro In Vitro Experiments prepare_compound->in_vitro in_vivo In Vivo Experiments prepare_compound->in_vivo cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) western_blot Western Blot (e.g., for H3K4me2) qpcr qPCR (for target gene expression) enzymatic_assay LSD1 Enzymatic Assay formulation Formulation & Dosing xenograft Xenograft Model toxicity Toxicity Assessment pk_pd PK/PD Analysis data_analysis Data Analysis & Interpretation end Conclusion data_analysis->end cell_viability->data_analysis western_blot->data_analysis qpcr->data_analysis enzymatic_assay->data_analysis formulation->xenograft xenograft->toxicity xenograft->pk_pd toxicity->data_analysis pk_pd->data_analysis

Caption: General experimental workflow for testing Seclidemstat.

Managing adverse effects of Seclidemstat mesylate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Seclidemstat mesylate in preclinical animal models. The information is intended for scientists and drug development professionals to anticipate and manage potential adverse effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as SP-2577) is an orally bioavailable, reversible, and noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones H3K4 and H3K9. By inhibiting LSD1, Seclidemstat leads to an increase in histone methylation, which in turn can activate tumor suppressor genes and repress oncogenic pathways, thereby exhibiting anti-tumor activity.[2][3][4]

Q2: In which animal models has Seclidemstat been evaluated?

A2: Seclidemstat has been evaluated in various preclinical xenograft models of cancer, including Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma.[5][6]

Q3: What is a typical dosing regimen for Seclidemstat in mouse xenograft models?

A3: A commonly cited dosing regimen for Seclidemstat in pediatric sarcoma xenograft mouse models is 100 mg/kg/day administered intraperitoneally (IP) for 28 consecutive days.[5][6]

Q4: What are the known signaling pathways affected by Seclidemstat?

A4: As an LSD1 inhibitor, Seclidemstat can influence several downstream signaling pathways, including the PI3K/AKT pathway, MYC signaling, and pathways involved in the anti-tumor immune response.[7][8][9][10][11][12][13]

Troubleshooting Guide for Adverse Effects

While specific adverse event data for Seclidemstat in animal models is not extensively published in publicly available literature, this guide provides potential issues based on the known pharmacology of LSD1 inhibitors and general observations in preclinical studies. Researchers should vigilantly monitor animals for any signs of distress or toxicity.

Table 1: Potential Adverse Effects and Management Strategies

Observed Adverse Effect Potential Cause Monitoring Parameters Troubleshooting/Management Strategy
Weight Loss Reduced appetite, gastrointestinal distress, systemic toxicity.Daily body weight, food and water intake, general appearance (posture, grooming).- Ensure palatable and easily accessible food and water. - Consider providing supplemental nutrition or hydration. - If weight loss exceeds 15-20% of baseline, consider dose reduction or temporary cessation of treatment in consultation with the institutional animal care and use committee (IACUC).
Lethargy/Reduced Activity General malaise, potential systemic toxicity.Activity level, response to stimuli, posture.- Ensure comfortable and enriched housing. - Minimize experimental stressors. - If lethargy is severe or accompanied by other signs of distress, consult with a veterinarian and consider dose modification.
Gastrointestinal Issues (Diarrhea/Constipation) Direct effect on gastrointestinal mucosa, alteration of gut microbiome.Fecal consistency and output, hydration status (skin turgor).- For diarrhea, ensure adequate hydration and consider dietary modifications. - For constipation, ensure adequate water intake. - If severe or persistent, veterinary consultation is recommended.
Skin Lesions/Dermatitis Potential off-target effects on epithelial tissues.Visual inspection of skin and fur for redness, inflammation, or hair loss.- Maintain clean and dry housing. - Consult with a veterinarian for potential topical treatments. - Monitor for signs of secondary infection.
Thrombocytopenia (Low Platelet Count) Potential bone marrow suppression, a known class effect for some epigenetic modifiers.Complete blood count (CBC) from periodic blood sampling.- Handle animals with care to minimize the risk of bleeding. - If thrombocytopenia is severe, dose reduction or discontinuation may be necessary.

Key Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Pediatric Sarcoma Xenograft Model

This protocol is based on the methodology described in studies evaluating Seclidemstat in pediatric sarcoma xenografts.[5][6]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Cultured human sarcoma cells (e.g., Ewing sarcoma, rhabdomyosarcoma) are harvested and suspended in a suitable medium (e.g., Matrigel). A specific number of cells (typically 1x10^6 to 1x10^7) is implanted subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized into treatment and control groups.

  • Drug Formulation and Administration:

    • Vehicle Preparation: A common vehicle for Seclidemstat (SP-2577) consists of 1.6% dimethylacetamide (DMA), 5% ethanol, 45% polyethylene glycol 400 (PEG400), and 48.4% phosphate-buffered saline (PBS), with the pH adjusted to 8.

    • Seclidemstat Formulation: this compound is dissolved in the vehicle to the desired concentration.

    • Administration: The formulated drug is administered intraperitoneally (IP) at a dose of 100 mg/kg daily for a specified duration (e.g., 28 days). The control group receives the vehicle only.

  • Monitoring of Animal Health: Animals are monitored daily for signs of toxicity, including changes in body weight, activity level, and overall appearance.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at the end of the treatment period. Tumor growth inhibition is a primary efficacy endpoint.

Signaling Pathway and Experimental Workflow Visualizations

Figure 1: Simplified Signaling Pathway of LSD1 Inhibition by Seclidemstat

LSD1_Inhibition_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) Histone Histone H3 LSD1->Histone Demethylates H3K4me2 H3K4me2 (Active Chromatin) Oncogenes Oncogenes LSD1->Oncogenes Activates H3K4me1 H3K4me1 Transcription_Activation Transcription Activation H3K4me2->Transcription_Activation Tumor_Suppressor Tumor Suppressor Genes Transcription_Repression Transcription Repression Oncogenes->Transcription_Repression Transcription_Repression->Tumor_Suppressor Transcription_Activation->Tumor_Suppressor Seclidemstat Seclidemstat Seclidemstat->LSD1 Inhibits Downstream_Effects cluster_pi3k PI3K/AKT Pathway cluster_myc MYC Signaling Seclidemstat Seclidemstat LSD1 LSD1 Seclidemstat->LSD1 Inhibits PI3K PI3K LSD1->PI3K Activates MYC MYC LSD1->MYC Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth MYC_Targets MYC Target Genes (Proliferation) MYC->MYC_Targets Immune_Response cluster_tumor_cell Tumor Cell Seclidemstat Seclidemstat LSD1 LSD1 Seclidemstat->LSD1 Inhibits MHC_I MHC Class I Expression LSD1->MHC_I Represses Antigen_Presentation Tumor Antigen Presentation MHC_I->Antigen_Presentation T_Cell CD8+ T Cell Antigen_Presentation->T_Cell Activates Tumor_Cell_Lysis Tumor Cell Lysis T_Cell->Tumor_Cell_Lysis Xenograft_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomization (Tumor Volume 150-200 mm³) tumor_growth->randomization treatment_group Treatment Group: Seclidemstat (100 mg/kg/day, IP) randomization->treatment_group control_group Control Group: Vehicle randomization->control_group monitoring Daily Monitoring: Body Weight, Clinical Signs treatment_group->monitoring control_group->monitoring data_collection Tumor Volume Measurement (Twice Weekly) monitoring->data_collection endpoint Endpoint Criteria Met data_collection->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

References

Seclidemstat mesylate cytotoxicity and how to manage it in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of seclidemstat mesylate, with a focus on managing its cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SP-2577) is a potent, reversible, and non-competitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones, particularly H3K4me1/2 and H3K9me1/2.[4] By inhibiting LSD1, seclidemstat alters gene expression patterns that are critical for the proliferation and survival of certain cancer cells, particularly those driven by oncogenic fusion proteins like EWSR1::FLI1 in Ewing sarcoma.[5][6]

Q2: In which cancer types has this compound demonstrated cytotoxicity?

Seclidemstat has shown potent cytotoxicity in a variety of cancer cell lines, with particular efficacy in fusion-positive sarcomas.[5] These include:

  • Ewing sarcoma[5]

  • Desmoplastic small round cell tumor[5]

  • Clear cell sarcoma[5]

  • Myxoid liposarcoma[5]

  • Fusion-positive rhabdomyosarcoma[5]

It is also being investigated in hematological malignancies such as myelodysplastic syndrome (MDS) and chronic myelomonocytic leukemia (CMML).

Q3: What are the known on-target and potential off-target effects of this compound that could contribute to its cytotoxicity?

On-target effects are primarily driven by the inhibition of LSD1's demethylase activity and its scaffolding function. This leads to the reprogramming of gene expression, disrupting oncogenic signaling pathways and inducing apoptosis in susceptible cancer cells.[6][7] In Ewing sarcoma, seclidemstat treatment reverses the transcriptional signature of the EWSR1::FLI1 fusion protein.[7]

Potential off-target effects may also contribute to cytotoxicity. Some studies suggest that the cytotoxic effects of seclidemstat and similar compounds might involve mechanisms independent of LSD1 inhibition, potentially related to mitochondrial function. Additionally, scaffolding LSD1 inhibitors have been shown to deplete intracellular glutathione in natural killer (NK) cells, leading to impaired cytotoxic function. This effect should be considered in experimental design, especially when studying immune-oncology interactions.

Troubleshooting Guides for In Vitro Experiments

Guide 1: Unexpectedly High Cytotoxicity in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Issue: You observe near-complete cell death even at the lowest concentrations of this compound in your initial screening.

Possible Cause Troubleshooting Step
Cell Line Hypersensitivity Confirm the reported IC50 values for your specific cell line from the literature. If unavailable, perform a broader dose-response curve starting from picomolar or low nanomolar concentrations.
Incorrect Drug Concentration Verify the calculations for your stock solution and serial dilutions. Ensure proper dissolution of the compound.
Solvent Toxicity If using DMSO as a solvent, ensure the final concentration in your culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity.
Extended Incubation Time Optimize the incubation time. Seclidemstat's cytotoxic effects are time-dependent. Consider shorter incubation periods (e.g., 24, 48, 72 hours) to establish a proper therapeutic window.
Off-Target Effects To investigate if the observed cytotoxicity is independent of LSD1 inhibition, consider using a structurally similar but inactive control compound if available. Alternatively, perform LSD1 knockdown experiments to see if it phenocopies the effect of seclidemstat.
Guide 2: Distinguishing Between On-Target and Off-Target Cytotoxicity

Issue: You want to confirm that the observed cytotoxicity is a direct result of LSD1 inhibition.

Experimental Workflow to Differentiate On-Target vs. Off-Target Effects

cluster_0 Experimental Setup cluster_1 Endpoint Analysis cluster_2 Interpretation A Treat cells with seclidemstat D Cell Viability Assay (e.g., CellTiter-Glo®) A->D E Gene Expression Analysis (qPCR/RNA-seq of LSD1 targets) A->E B Perform LSD1 knockdown (siRNA/shRNA) B->D B->E C Treat cells with inactive analog C->D H No effect with inactive analog (C) supports On-Target Mechanism C->H G Phenocopy of effects (A vs. B) suggests On-Target Cytotoxicity D->G I Discrepancy in effects (A vs. B) or activity of inactive analog (C) suggests Off-Target Cytotoxicity D->I E->G E->I F Western Blot for H3K4me2 levels F->G F->I

Workflow for On-Target vs. Off-Target Cytotoxicity Assessment.

Guide 3: Managing Potential Glutathione Depletion

Issue: You are working with immune cells (e.g., NK cells) or suspect that oxidative stress is a component of seclidemstat's cytotoxicity in your cancer cell line.

Possible Cause Troubleshooting/Management Step
Drug-Induced Oxidative Stress Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.
Glutathione Depletion Quantify intracellular glutathione levels using a commercially available kit.
Mitigation Strategy Co-treat cells with N-acetylcysteine (NAC), a glutathione precursor, to see if it rescues the cytotoxic effects. A typical starting concentration for NAC in cell culture is 1-5 mM.[8][9]

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A673 Ewing Sarcoma30-500[7]
TC-32 Ewing Sarcoma30-500[7]
SK-ES-1 Ewing Sarcoma30-500[7]
RD-ES Ewing Sarcoma30-500[7]
COV434 Ovarian Cancer (SWI/SNF mutated)13[1]
BIN67 Ovarian Cancer (SWI/SNF mutated)13-2819[1]
SCCOHT-1 Ovarian Cancer (SWI/SNF mutated)13-2819[1]
TOV21G Ovarian Cancer13-2819[1]
SKOV3 Ovarian Cancer13-2819[1]
A427 Lung Cancer13-2819[1]
H522 Lung Cancer13-2819[1]
A549 Lung Cancer13-2819[1]
H1299 Lung Cancer13-2819[1]
G401 Rhabdoid Tumor13-2819[1]
G402 Rhabdoid Tumor13-2819[1]
HCC15 Breast Cancer13-2819[1]

Note: The wide range for some IC50 values reflects data from a study that tested multiple cell lines within those cancer types.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.

Materials:

  • This compound

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

  • Incubate the plate for 24 hours to allow cells to adhere and resume growth.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound or vehicle control to the wells.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as desired in a 6-well plate.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Caspase-3/7 Activity Measurement using Caspase-Glo® 3/7 Assay

Principle: This assay uses a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells and treat with this compound in an opaque-walled 96-well plate.

  • After the desired treatment time, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample in a plate-reading luminometer.

Signaling Pathway and Workflow Diagrams

EWSR1::FLI1 Signaling Pathway in Ewing Sarcoma and the Impact of Seclidemstat

cluster_0 Normal Cell State cluster_1 Ewing Sarcoma Pathogenesis cluster_2 Therapeutic Intervention A EWSR1 Gene C Normal Gene Expression A->C B FLI1 Gene B->C D t(11;22) Translocation E EWSR1::FLI1 Fusion Oncoprotein D->E G Aberrant Transcriptional Repression/Activation E->G F LSD1 F->G interacts with K Inhibition of LSD1 H Upregulation of Proliferation & Survival Genes (e.g., MYC, EZH2) G->H I Downregulation of Tumor Suppressor Genes G->I J Seclidemstat Mesylate J->K L Reversal of EWSR1::FLI1 Transcriptional Signature K->L M Apoptosis & Decreased Proliferation L->M

EWSR1::FLI1 pathway and seclidemstat's mechanism of action.

Experimental Workflow for Assessing Seclidemstat Cytotoxicity

cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Validation A Seed cells in 96-well plates B Treat with serial dilutions of seclidemstat A->B C Incubate for 24, 48, 72h B->C D Cell Viability Assay (e.g., CellTiter-Glo®) C->D E Determine IC50 D->E F Treat cells with IC50 concentration of seclidemstat G Annexin V/PI Staining F->G H Caspase-Glo® 3/7 Assay F->H I Flow Cytometry Analysis G->I J Luminescence Measurement H->J K Treat with seclidemstat L Western Blot for H3K4me2 K->L M qPCR for EWSR1::FLI1 target genes K->M

A phased experimental approach to studying seclidemstat cytotoxicity.

References

Validation & Comparative

Seclidemstat Mesylate: A Comparative Analysis Against Other LSD1 Inhibitors in Sarcoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Lysine-Specific Demethylase 1 (LSD1) inhibitors in preclinical sarcoma models, with a focus on seclidemstat mesylate.

This document provides an objective comparison of this compound (SP-2577) with other LSD1 inhibitors in the context of sarcoma treatment. The information presented is based on publicly available preclinical data and is intended to guide further research and development in this critical area of oncology.

Introduction to LSD1 Inhibition in Sarcoma

Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) has emerged as a promising therapeutic target in various cancers, including a range of sarcomas. LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9), thereby regulating gene expression. In many sarcomas, particularly those driven by fusion oncoproteins like Ewing sarcoma, LSD1 is overexpressed and plays a crucial role in maintaining the oncogenic transcriptional program.

A key distinction among LSD1 inhibitors lies in their mechanism of action:

  • Reversible, Non-Competitive Inhibitors: These agents, such as seclidemstat and its analog SP-2509, bind to an allosteric site on the LSD1 protein. This not only inhibits the enzyme's catalytic demethylase activity but also disrupts its scaffolding function, preventing it from interacting with other proteins in transcriptional complexes.[1]

  • Irreversible, Covalent Inhibitors: This class of inhibitors, which includes molecules like ORY-1001 and GSK2879552, forms a covalent bond with the FAD cofactor essential for LSD1's catalytic activity, thereby permanently inactivating the enzyme.[1]

This mechanistic difference is critical in the context of sarcomas like Ewing sarcoma, where the scaffolding function of LSD1, rather than just its enzymatic activity, is believed to be paramount for driving the disease.[1]

Comparative In Vitro Efficacy

Recent preclinical studies have provided valuable data on the comparative potency of various LSD1 inhibitors in a panel of sarcoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined for seclidemstat and other inhibitors.

Cell LineSarcoma SubtypeSeclidemstat (SP-2577) IC50 (nM)SP-2509 IC50 (nM)OG-L002 (Irreversible) IC50 (µM)
A673Ewing Sarcoma290 - 70030 - 500> 30
TC32Ewing Sarcoma290 - 70030 - 500> 30
SK-N-MCEwing Sarcoma290 - 70030 - 500> 30
TTC-466Ewing Sarcoma290 - 70030 - 500> 30
JN-DSRCT-1Desmoplastic Small Round Cell TumorNot specifiedNot specifiedNot specified
BERDesmoplastic Small Round Cell TumorNot specifiedNot specifiedNot specified
SU-CCS-1Clear Cell SarcomaNot specifiedNot specifiedNot specified
DTC1Clear Cell SarcomaNot specifiedNot specifiedNot specified
1765-92Myxoid Liposarcoma450 - 1100500 - 850> 30
402-91Myxoid Liposarcoma450 - 1100500 - 850> 30
DL221Myxoid Liposarcoma3800 - 47004200 - 7500> 30

Data compiled from publicly available research.[2]

The data clearly indicates that seclidemstat and its analog SP-2509 demonstrate potent anti-proliferative activity in Ewing sarcoma and myxoid liposarcoma cell lines.[2] In contrast, the irreversible inhibitor OG-L002 shows no significant activity at concentrations up to 30 µM.[2] This supports the hypothesis that inhibiting the scaffolding function of LSD1 is crucial for anti-sarcoma efficacy.

Further studies have corroborated the lack of efficacy of other irreversible LSD1 inhibitors in Ewing sarcoma models. Treatment with ORY-1001 and GSK2879552 did not affect the cell viability in both 2D and 3D spheroid models of Ewing sarcoma.[3]

In Vivo Studies in Sarcoma Xenograft Models

While direct head-to-head in vivo comparative studies are limited, individual studies on seclidemstat and SP-2509 have demonstrated their anti-tumor activity in sarcoma xenograft models.

Seclidemstat (SP-2577): In a study by the Pediatric Preclinical Testing Consortium, seclidemstat administered at 100 mg/kg/day for 28 days resulted in statistically significant tumor growth inhibition in 3 out of 8 Ewing sarcoma xenograft models.[4]

SP-2509: The precursor to seclidemstat, SP-2509, has also shown single-agent efficacy in multiple Ewing sarcoma xenograft models, impairing tumor growth.

These in vivo findings, coupled with the in vitro data, underscore the potential of reversible, non-competitive LSD1 inhibitors in treating sarcomas.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated.

LSD1_Inhibition_Pathway Mechanism of Action of LSD1 Inhibitors in Ewing Sarcoma cluster_nucleus Cell Nucleus cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition cluster_outcome Cellular Outcome EWS_FLI1 EWS/FLI1 Fusion Oncoprotein LSD1 LSD1 EWS_FLI1->LSD1 Recruits CoREST CoREST Complex LSD1->CoREST Interacts with LSD1_Scaffold_Block Disruption of Scaffolding Function LSD1_Catalytic_Block Inhibition of Catalytic Activity Target_Genes Target Gene Promoters/Enhancers CoREST->Target_Genes Represses/Activates Seclidemstat Seclidemstat (SP-2577) SP-2509 Seclidemstat->LSD1 Allosteric Binding Tumor_Growth_Suppression Tumor Growth Suppression LSD1_Scaffold_Block->Tumor_Growth_Suppression Leads to Irreversible_Inhibitors ORY-1001 GSK2879552 Irreversible_Inhibitors->LSD1 Covalent FAD Binding No_Effect No Significant Effect in Ewing Sarcoma LSD1_Catalytic_Block->No_Effect Results in

Caption: Differentiated Mechanisms of LSD1 Inhibitors in Ewing Sarcoma.

Experimental_Workflow In Vitro and In Vivo Evaluation Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Sarcoma Cell Lines (Ewing, Myxoid Liposarcoma, etc.) Treatment Treatment with LSD1 Inhibitors (Seclidemstat, SP-2509, Irreversible Inhibitors) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Efficacy_Eval Evaluation of Tumor Growth Inhibition Xenograft Establishment of Sarcoma Xenografts in Mice Drug_Admin Drug Administration (e.g., daily IP injection) Xenograft->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Tumor_Measurement->Efficacy_Eval

Caption: Preclinical Evaluation Workflow for LSD1 Inhibitors.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Seeding: Sarcoma cell lines are seeded in 96-well plates at a density of approximately 10,000 cells per well.[2]

  • Drug Treatment: After a 24-hour incubation period, cells are treated with a range of concentrations of the LSD1 inhibitors (e.g., seclidemstat, SP-2509, OG-L002) typically in a 9-point, 3.3-fold serial dilution.[2]

  • Incubation: The treated cells are incubated for 96 hours.[2]

  • Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[2]

  • Data Analysis: The luminescence data is used to generate dose-response curves, from which the IC50 values are calculated using a suitable statistical software (e.g., GraphPad Prism).[2]

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used for the study.

  • Tumor Implantation: Sarcoma cells are subcutaneously injected into the flanks of the mice to establish tumors.

  • Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The investigational drug (e.g., seclidemstat) is administered, often via intraperitoneal (IP) injection, at a predetermined dose and schedule (e.g., 100 mg/kg/day for 28 days).[4] The control group receives a vehicle solution.

  • Tumor Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. This can be assessed by comparing the mean tumor volumes at the end of the study or by analyzing the time to reach a certain tumor volume.

Conclusion

The available preclinical data strongly suggests that the mechanism of action of LSD1 inhibitors is a critical determinant of their efficacy in sarcoma models. Reversible, non-competitive inhibitors like seclidemstat, which disrupt both the enzymatic and scaffolding functions of LSD1, demonstrate potent anti-tumor activity in various sarcoma subtypes. In contrast, irreversible inhibitors that solely target the catalytic activity of LSD1 appear to be largely ineffective in these models. These findings provide a compelling rationale for the continued clinical development of seclidemstat and other mechanistically similar LSD1 inhibitors for the treatment of sarcomas. Further research, including direct head-to-head in vivo comparative studies, will be invaluable in further elucidating the therapeutic potential of this class of drugs.

References

A Comparative Analysis of Seclidemstat Mesylate and Azacitidine Combination Therapy in MDS/CMML

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of seclidemstat mesylate in combination with azacitidine for the treatment of Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML), particularly in patients who have previously failed hypomethylating agent (HMA) therapy. This guide synthesizes available clinical trial data, outlines experimental protocols, and contrasts the combination's performance against historical outcomes for the current standard of care.

Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) are challenging hematologic malignancies with limited treatment options, especially for patients who relapse or are refractory to standard hypomethylating agents like azacitidine. The prognosis for these patients is notably poor, with a median overall survival of approximately four to six months.[1][2] The combination of seclidemstat, a novel oral, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with azacitidine represents a promising therapeutic strategy.[3]

Mechanism of Action: A Dual Epigenetic Approach

Seclidemstat and azacitidine both function as epigenetic modifiers but through distinct and potentially synergistic mechanisms.

Seclidemstat inhibits LSD1, an enzyme crucial for maintaining the pluripotency and proliferation of cancer cells.[1][3] By blocking LSD1, seclidemstat is designed to reprogram cancer cell differentiation, thereby reducing the tumor burden.[3]

Azacitidine , a hypomethylating agent, incorporates into DNA and RNA. Its primary anticancer effect is the inhibition of DNA methyltransferase (DNMT), leading to a reduction in DNA methylation.[4][5] This can reactivate tumor suppressor genes that have been silenced, restoring normal cell growth control and differentiation pathways.[4]

The combination of these two agents targets two different key epigenetic regulatory pathways, potentially leading to a more profound and durable anti-tumor response.

G cluster_0 Epigenetic Regulation in Cancer Cell cluster_1 Gene Silencing cluster_2 Therapeutic Intervention cluster_3 Therapeutic Effect DNA DNA DNMT DNA Methyltransferase (DNMT) DNA->DNMT Hypermethylation Histone Histone Proteins LSD1 Lysine-Specific Demethylase 1 (LSD1) Histone->LSD1 Demethylation Silenced_TSG Tumor Suppressor Genes (Silenced) DNMT->Silenced_TSG Reactivated_TSG Tumor Suppressor Genes (Reactivated) Undifferentiated Leukemic Stem Cell (Proliferation & Survival) LSD1->Undifferentiated Differentiated Blast Cell Differentiation Azacitidine Azacitidine Azacitidine->DNMT Inhibition Seclidemstat Seclidemstat Seclidemstat->LSD1 Inhibition

Caption: Dual epigenetic targeting by Seclidemstat and Azacitidine.

Clinical Efficacy: Phase 1/2 Trial Data

Interim results from the investigator-initiated Phase 1/2 trial (NCT04734990) evaluating seclidemstat in combination with azacitidine have shown promising activity in patients with higher-risk MDS and CMML who have failed prior HMA therapy.

Performance Comparison
Efficacy EndpointSeclidemstat + Azacitidine Combination[3][6]Historical Control (Post-HMA Failure)[1][7]
Patient Population Higher-Risk MDS/CMML, Post-HMA Failure (n=14)Higher-Risk MDS, Post-HMA Failure
Objective Response Rate (ORR) 43%N/A (Generally very low response to subsequent therapies)
Best Responses 1 Complete Response (CR)3 Marrow CR (mCR)1 mCR + Hematological Improvement (HI)1 HIN/A
Median Overall Survival (OS) 18.5 months (95% CI, 6.1-30.9)~4 to 6 months
Median Event-Free Survival (EFS) 7.2 months (95% CI, 6.3-8.2)N/A

Data based on interim results presented at the 2024 EHA Congress with a median follow-up of 18.9 months.[3]

Safety and Tolerability

The combination of seclidemstat and azacitidine has been assessed for safety. In July 2024, the FDA placed a partial clinical hold on the trial following a report of a serious and unexpected adverse effect.[3] The hold was subsequently lifted after the concerns were addressed, allowing enrollment to resume.[3][8] As of the latest reports, a dose-limiting toxicity was observed in one patient receiving 750 mg of seclidemstat twice daily.[6]

Experimental Protocols

The ongoing Phase 1/2 trial (NCT04734990) is an open-label, dose-finding, and dose-expansion study.[1][9]

Key Methodologies
  • Primary Objectives : To determine the safety, tolerability, and maximum tolerated dose (MTD) of seclidemstat with azacitidine, and to assess the overall response rate (ORR).[7]

  • Secondary Objectives : To evaluate overall survival (OS), duration of response (DOR), relapse-free survival (RFS), and leukemia-free survival (LFS).[7]

  • Patient Population : Adults (≥18 years) with a diagnosis of MDS (Intermediate-1 to High risk per IPSS) or CMML, who have failed prior therapy with hypomethylating agents.[1]

  • Treatment Regimen :

    • Azacitidine : Administered intravenously or subcutaneously on days 1-7 of a 28-day cycle.[1]

    • Seclidemstat : Administered orally. The trial includes a dose-escalation phase to identify the MTD, with planned dose levels up to 900mg twice daily.[6][7]

  • Assessments : Patients undergo bone marrow biopsies and blood sample collection throughout the study to monitor response and safety.[7]

G cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Dose Expansion cluster_2 Assessments (All Cycles) Start Patient Enrollment (HMA-Failure MDS/CMML) Cohort1 Cohort 1 Seclidemstat Dose Level 1 + Azacitidine Start->Cohort1 CohortN Successive Cohorts (Dose Escalation) Cohort1->CohortN 3+3 Design Safety Monitor Adverse Events Cohort1->Safety Response Bone Marrow & Blood Samples Cohort1->Response MTD Determine MTD & Recommended Phase 2 Dose (RP2D) CohortN->MTD CohortN->Safety CohortN->Response Expansion Enroll Additional Patients at RP2D MTD->Expansion Proceed with RP2D Efficacy Primary Endpoint: Assess Overall Response Rate (ORR) Expansion->Efficacy Expansion->Safety Expansion->Response FollowUp Long-term Follow-up (OS, DOR, LFS) Efficacy->FollowUp

Caption: Experimental workflow for the NCT04734990 clinical trial.

Conclusion

The combination of this compound and azacitidine demonstrates significant potential for patients with higher-risk MDS/CMML who have relapsed or are refractory to HMA therapy. The interim data suggests a substantial improvement in overall survival compared to historical outcomes in this patient population.[1][3] The dual-mechanism approach, targeting both DNA methylation and histone demethylation, provides a strong rationale for the observed synergistic effects. While the safety profile requires continued monitoring, the lifting of the partial clinical hold allows for further investigation.[3] The ongoing Phase 1/2 study will be critical in confirming these promising early results and establishing the role of this combination therapy in the treatment landscape of myeloid malignancies.

References

Unveiling the Precision of Seclidemstat Mesylate: A Comparative Guide to LSD1 Inhibition and its Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing a clear and validated mechanism of action is paramount to the advancement of novel therapeutics. This guide provides a comprehensive comparison of Seclidemstat mesylate, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with genetic knockdown of LSD1, offering a robust validation of its on-target activity. Experimental data, detailed protocols, and visual representations of key biological processes are presented to facilitate a thorough understanding of Seclidemstat's therapeutic potential.

This compound (also known as SP-2577) is a clinical-stage, orally bioavailable small molecule that acts as a non-competitive and reversible inhibitor of LSD1[1][2]. LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in tumorigenesis by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2), as well as non-histone proteins[3]. Its overexpression is correlated with poor prognosis in a variety of cancers, making it a compelling therapeutic target[3][4]. Seclidemstat's unique mechanism of inhibiting both the catalytic and scaffolding functions of LSD1 leads to the reprogramming of gene expression, thereby hindering tumor proliferation and promoting anti-tumor immunity[5].

Genetic Knockdown of LSD1: The Gold Standard for Target Validation

To unequivocally demonstrate that the therapeutic effects of Seclidemstat are mediated through the inhibition of LSD1, a direct comparison with the effects of genetic knockdown of LSD1 is essential. Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), specifically reduces the expression of the target protein, in this case, LSD1. By observing congruent phenotypic and genotypic changes between Seclidemstat treatment and LSD1 knockdown, a strong causal link between LSD1 inhibition and the observed anti-cancer effects can be established.

Comparative Efficacy: Seclidemstat vs. LSD1 Knockdown

Studies have shown that both Seclidemstat treatment and genetic knockdown of LSD1 result in similar downstream effects, providing compelling evidence for Seclidemstat's on-target activity. These effects include the de-repression of LSD1 target genes, leading to the re-expression of tumor suppressor genes, and a significant reduction in cancer cell proliferation and viability[6].

ParameterThis compound TreatmentLSD1 Genetic Knockdown (siRNA)Key Findings
LSD1 Protein Levels No direct change in protein levelSignificant reduction in LSD1 proteinConfirms the specific targeting of LSD1 by siRNA.
Cell Viability Dose-dependent decrease in viabilitySignificant decrease in viabilityBoth pharmacological inhibition and genetic depletion of LSD1 are detrimental to cancer cell survival.
Target Gene Expression De-repression of LSD1 target genesDe-repression of LSD1 target genesBoth methods lead to the reactivation of genes silenced by LSD1, validating the mechanism of action.
Cell Cycle Progression Induction of cell cycle arrestInduction of cell cycle arrestInhibition of LSD1, either by Seclidemstat or knockdown, halts the proliferation of cancer cells.

Experimental Protocols

To ensure the reproducibility and rigor of the validation studies, detailed experimental protocols are crucial.

Protocol 1: LSD1 Knockdown using siRNA and Western Blot Analysis

Objective: To specifically reduce LSD1 protein expression in cancer cells and confirm the knockdown efficiency.

Materials:

  • Cancer cell line of interest (e.g., Ewing Sarcoma, prostate cancer cell lines)

  • LSD1-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-LSD1 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 30-50% confluency on the day of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute siRNA (LSD1-specific or control) in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature.

  • Transfection: Add the siRNA-Lipofectamine complexes to the cells and incubate for 48-72 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer and collect the lysate.

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of Seclidemstat and LSD1 knockdown on cancer cell proliferation.

Materials:

  • Transfected cells (from Protocol 1) and cells treated with varying concentrations of Seclidemstat.

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay.

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment:

    • For Seclidemstat treatment, add varying concentrations of the drug to the wells.

    • For knockdown experiments, use cells previously transfected with LSD1 or control siRNA.

  • Incubation: Incubate the plate for 72 hours.

  • Assay: Add the viability reagent to each well according to the manufacturer's instructions and incubate.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the control group and plot the dose-response curve for Seclidemstat to determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further clarify the mechanism of action and experimental design, the following diagrams are provided.

Seclidemstat_Mechanism cluster_drug Pharmacological Intervention cluster_target Molecular Target cluster_effect Downstream Effects Seclidemstat This compound LSD1 LSD1 Enzyme Seclidemstat->LSD1 Inhibits Gene_Expression Altered Gene Expression (Tumor Suppressor Gene Upregulation) LSD1->Gene_Expression Regulates Cell_Proliferation Decreased Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Figure 1: Mechanism of action of this compound.

LSD1_Knockdown_Workflow start Start: Cancer Cell Culture transfection Transfection with siRNA (LSD1 or Control) start->transfection incubation Incubation (48-72 hours) transfection->incubation analysis Analysis incubation->analysis western_blot Western Blot (LSD1 Protein Levels) analysis->western_blot viability_assay Cell Viability Assay analysis->viability_assay gene_expression Gene Expression Analysis (qRT-PCR/RNA-seq) analysis->gene_expression

Figure 2: Experimental workflow for LSD1 genetic knockdown.

Validation_Logic cluster_A Pharmacological Approach cluster_B Genetic Approach Seclidemstat Seclidemstat Treatment Phenotype_A Observed Phenotype (e.g., decreased viability) Seclidemstat->Phenotype_A Validation Validation of Mechanism of Action Phenotype_A->Validation Similar Phenotype LSD1_KD LSD1 Knockdown Phenotype_B Observed Phenotype (e.g., decreased viability) LSD1_KD->Phenotype_B Phenotype_B->Validation Similar Phenotype

Figure 3: Logical relationship for validating Seclidemstat's mechanism of action.

Comparison with Alternative LSD1 Inhibitors

Seclidemstat is one of several LSD1 inhibitors that have entered clinical trials[3][7]. A key differentiator is its reversible and non-competitive mode of inhibition. This contrasts with irreversible inhibitors, such as tranylcypromine and its derivatives, which form a covalent bond with the FAD cofactor of LSD1[7]. The reversibility of Seclidemstat may offer a better safety profile and more flexible dosing regimens[8].

LSD1 InhibitorMechanism of ActionReversibilityKey Characteristics
Seclidemstat (SP-2577) Non-competitiveReversibleOrally bioavailable; inhibits both catalytic and scaffolding functions of LSD1.[1][5]
Iadademstat (ORY-1001) FAD-directedIrreversiblePotent inhibitor with demonstrated activity in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[7][9]
Bomedemstat (IMG-7289) FAD-directedIrreversibleIn clinical trials for myelofibrosis and other myeloid malignancies.[3]
GSK2879552 FAD-directedIrreversibleInvestigated in SCLC and AML.[7]
Pulrodemstat (CC-90011) Non-competitiveReversibleShows activity in advanced solid tumors and non-Hodgkin's lymphoma.[7]

Conclusion

References

Safety Operating Guide

Safe Handling and Disposal of Seclidemstat Mesylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Seclidemstat mesylate, an investigational therapeutic agent. Given its status as a potent, noncompetitive, and reversible inhibitor of KDM1A (LSD1), all handling procedures should be conducted with the utmost care to minimize exposure, even though one supplier's Safety Data Sheet (SDS) has classified it as not a hazardous substance or mixture[1]. In the absence of comprehensive safety data, a conservative approach is warranted.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent pharmaceutical compounds. The following table outlines the recommended PPE for handling this compound powder and solutions.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing stock solutions of powder Chemical safety gogglesDouble-gloving with nitrile glovesDisposable, low-linting gown or coverallN95 respirator or higher (e.g., PAPR) in a certified chemical fume hood or glove box[2][3]
Handling of dilute solutions (<1mM) Chemical safety goggles or safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area
Cleaning and decontamination Chemical safety gogglesHeavy-duty nitrile or neoprene glovesLaboratory coat or disposable gownN95 respirator if generating aerosols
Waste disposal Chemical safety gogglesNitrile glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing of this compound Powder

  • Designated Area: All weighing and handling of solid this compound should be performed in a designated area, such as a certified chemical fume hood, a ducted balance safety enclosure, or a glove box to control dust exposure[2].

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.

  • PPE: Don the appropriate PPE as outlined in the table above (chemical safety goggles, double gloves, disposable gown, and N95 respirator).

  • Weighing: Use a tared, sealed container for weighing to minimize the generation of airborne particles.

  • Solubilization: Add the solvent directly to the weighed compound in the fume hood. MedChemExpress suggests that this compound can be dissolved in DMSO to create a stock solution[4].

  • Cleanup: Carefully clean all equipment used. Decontaminate the work area thoroughly. Dispose of all contaminated disposables as hazardous waste.

2.2. Handling of this compound Solutions

  • PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Secondary Containment: Always use secondary containment (e.g., a tray) when transporting or storing solutions of this compound.

  • Avoid Aerosols: Avoid activities that could generate aerosols, such as vigorous shaking or vortexing outside of a fume hood.

  • Spill Response: In the event of a spill, immediately alert others in the area. Contain the spill with absorbent material. For larger spills, evacuate the area and contact Environmental Health and Safety. Clean the spill area with an appropriate deactivating agent if known, or a strong detergent solution. All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

As an investigational drug, all waste containing this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste (unused powder) Collect in a clearly labeled, sealed container. Dispose of through your institution's hazardous waste program.
Contaminated Disposables (gloves, pipette tips, tubes, etc.) Place in a designated, sealed hazardous waste bag or container for incineration[5][6].
Liquid Waste (solutions, cell culture media) Collect in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain. Dispose of through your institution's hazardous waste program.
Sharps (needles, scalpels) Place in a designated sharps container that is then disposed of as hazardous waste.

All disposal of investigational products must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[5][7].

Experimental Workflow for Handling this compound

The following diagram illustrates the general workflow for safely handling this compound from receipt to disposal.

G compound_receipt Receive this compound storage Store at -20°C or -80°C (Away from moisture and light) compound_receipt->storage ppe Don Appropriate PPE storage->ppe weighing Weigh Powder in Containment Hood/Glove Box ppe->weighing solubilization Prepare Stock Solution (e.g., in DMSO) weighing->solubilization experiment Perform Experiment solubilization->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination waste_disposal Dispose of all Waste as Hazardous decontamination->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe

Caption: Workflow for Handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.